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5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Documentation Hub

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  • Product: 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
  • CAS: 4318-54-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (Oxypurinol)

Executive Summary 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, more commonly known as Oxypurinol, is the principal active metabolite of the widely prescribed anti-gout medication, Allopurinol. While Allopurino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, more commonly known as Oxypurinol, is the principal active metabolite of the widely prescribed anti-gout medication, Allopurinol. While Allopurinol is rapidly metabolized, the long plasma half-life of Oxypurinol makes it the primary agent responsible for the therapeutic effect of its parent drug.[1] This guide provides a detailed examination of the in vitro mechanism of action of Oxypurinol, focusing on its role as a potent inhibitor of xanthine oxidase (XO). We will explore the molecular interactions, kinetic profile, and downstream cellular consequences of this inhibition, supported by field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Oxypurinol's function at the biochemical and cellular levels.

Introduction to Oxypurinol and its Therapeutic Context

The Purine Catabolism Pathway: A Critical Therapeutic Target

Purine metabolism is a fundamental biological pathway responsible for the synthesis, recycling, and degradation of purine nucleotides. The final two steps of purine catabolism in humans are catalyzed by the complex metalloenzyme, xanthine oxidoreductase (XOR).[2][3] This enzyme, existing in both dehydrogenase (XDH) and oxidase (XO) forms, facilitates the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[4][5]

Overproduction or insufficient excretion of uric acid leads to hyperuricemia, a metabolic disorder that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout.[4] Therefore, inhibiting xanthine oxidase to lower uric acid production is a cornerstone of hyperuricemia management.[1][4]

Oxypurinol: The Active Metabolite

Allopurinol, a structural analog of hypoxanthine, is a widely used medication for gout.[1][2] Upon administration, allopurinol is rapidly metabolized by xanthine oxidase itself into its active form, Oxypurinol.[2][3][6] Oxypurinol, being a structural analog of xanthine, is the primary mediator of xanthine oxidase inhibition in vivo.[1]

Core Mechanism of Action: Potent Inhibition of Xanthine Oxidase

The central mechanism of Oxypurinol is its function as a potent, tight-binding inhibitor of xanthine oxidase.[1][4] This inhibition is not a simple competitive blockade but a more complex, mechanism-based interaction involving the enzyme's active site.

Molecular Interaction at the Molybdenum Center

Xanthine oxidase contains a molybdenum-pterin cofactor (MoCo) at its active site, which is essential for the catalytic hydroxylation of its substrates.[7] The inhibitory action of Oxypurinol is critically dependent on the redox state of this molybdenum center.

  • Requirement for a Reduced Enzyme State : Oxypurinol binds with very high affinity to the reduced Mo(IV) state of the enzyme.[1][2][3][6] The oxidized Mo(VI) state has a much lower affinity for Oxypurinol.[2][3][6] This is a crucial point of causality: the enzyme must first be reduced, typically during the process of oxidizing a substrate like xanthine or allopurinol, for Oxypurinol to bind tightly.[2][3][6]

  • Coordination Complex Formation : Crystallographic and computational studies have shown that once the molybdenum center is in its reduced Mo(IV) state, Oxypurinol forms a direct coordination bond with the molybdenum atom.[4][7][8] This stable complex effectively sequesters the enzyme, preventing it from catalyzing further reactions.[4] The interaction renders the active site inaccessible to reoxidation and substrate binding.[1]

The following diagram illustrates the purine catabolism pathway and the point of inhibition by Oxypurinol.

Purine_Catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid ROS Reactive Oxygen Species (ROS) XO1->Xanthine XO2->UricAcid XO2->ROS Oxypurinol Oxypurinol Oxypurinol->XO2 Inhibition

Caption: Workflow for a spectrophotometric XO inhibition assay.

Protocol: Cellular Thermal Shift Assay (CETSA®)

While the enzymatic assay confirms direct inhibition, it does not confirm that the compound engages its target in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. [9][10]The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. [10][11] Objective: To confirm that Oxypurinol binds to and stabilizes xanthine oxidase in a cellular lysate or intact cells.

Materials:

  • Cell line expressing xanthine oxidase (e.g., HepG2)

  • Oxypurinol

  • DMSO (vehicle)

  • Lysis buffer

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Protein quantification method (e.g., Western Blot, Mass Spectrometry)

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either Oxypurinol at a desired concentration or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell lysates or intact cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.

  • Lysis and Separation: Lyse the cells (if not already done) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis: Analyze the amount of soluble xanthine oxidase remaining at each temperature for both the vehicle-treated and Oxypurinol-treated samples using Western Blot or other sensitive protein detection methods. [10]6. Interpretation: In the Oxypurinol-treated samples, a shift in the melting curve to a higher temperature compared to the vehicle-treated control indicates that Oxypurinol has bound to and stabilized xanthine oxidase, providing direct evidence of target engagement. [10][11]

Downstream Cellular Consequences of Inhibition

The direct inhibition of xanthine oxidase by Oxypurinol leads to two primary downstream effects in vitro.

Reduction of Uric Acid Production

The most direct and intended consequence is the blockade of uric acid synthesis. In cell culture models capable of purine catabolism, treatment with Oxypurinol will lead to a measurable decrease in the concentration of uric acid in the culture medium and an accumulation of its precursors, hypoxanthine and xanthine. [12]

Decrease in Reactive Oxygen Species (ROS)

The xanthine oxidase-catalyzed reaction utilizes molecular oxygen as an electron acceptor, producing reactive oxygen species (ROS) such as superoxide and hydrogen peroxide as byproducts. [4]This ROS production is implicated in oxidative stress and cellular damage. By inhibiting the enzyme, Oxypurinol also reduces the generation of these harmful byproducts. [13]This secondary mechanism may contribute to its beneficial effects beyond simply lowering urate levels. Studies have demonstrated a direct free-radical scavenging action for Oxypurinol, suggesting a dual role in mitigating oxidative stress. [13]

Summary and Future Directions

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (Oxypurinol) is a potent, mechanism-based inhibitor of xanthine oxidase. Its in vitro mechanism is centered on the formation of a tight coordination complex with the reduced molybdenum center of the enzyme's active site, effectively halting the catalytic conversion of xanthine to uric acid. [1][4]This action simultaneously reduces the production of inflammatory ROS. The spectrophotometric enzyme activity assay and the Cellular Thermal Shift Assay are cornerstone methodologies for characterizing these interactions, providing quantitative data on inhibition and qualitative proof of target engagement, respectively. A thorough understanding of this mechanism, validated by robust in vitro protocols, is essential for the development of next-generation inhibitors and for exploring the full therapeutic potential of modulating the purine catabolism pathway.

References

  • Cellular thermal shift assay - Wikipedia. [Link]

  • Fukushima, T., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry. [Link]

  • Brear, P., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • CETSA Target Engagement directly in cells | Pelago Bioscience. [Link]

  • Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Xanthine Oxidase Inhibitor Treatment of Hyperuricemia | Musculoskeletal Key. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - Olink. [Link]

  • Das, D. K., et al. (1991). Role of xanthine oxidase inhibitor as free radical scavenger: a novel mechanism of action of allopurinol and oxypurinol in myocardial salvage. Biochemical and Biophysical Research Communications. [Link]

  • Fukushima, T., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. ResearchGate. [Link]

  • Fukushima, T., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. PubMed. [Link]

  • Fukushima, T., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. eScholarship, University of California. [Link]

  • Kelley, W. N., & Beardmore, T. D. (1970). Effects of Allopurinol and Oxipurinol on Purine Synthesis in Cultured Human Cells. Journal of Clinical Investigation. [Link]

  • XANTHINE OXIDASE ASSAY KIT - BQCkit. [Link]

  • Xanthine Oxidase Assay Kits - Biocompare. [Link]

  • Godber, B. L., et al. (2005). Characterization of the Magnitude and Kinetics of Xanthine Oxidase-Catalyzed Nitrate Reduction: Evaluation of Its Role in Nitrite and Nitric Oxide Generation in Anoxic Tissues. Biochemistry. [Link]

  • Anand, A., et al. (2014). UV-VIS spectrophotometer studies for xanthine oxidase assay. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Identification of xanthine oxidase inhibitors through hierarchical virtual screening. Scientific Reports. [Link]

  • Okamoto, K., et al. (2008). Mechanism of Inhibition of Xanthine Oxidoreductase by Allopurinol: Crystal Structure of Reduced Bovine Milk Xanthine Oxidoreductase Bound with Oxipurinol. Journal of Biochemistry. [Link]

  • Ghahremanpour, M. M., et al. (2023). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. ACS Omega. [Link]

  • Nishino, T., et al. (2008). Chemical Nature and Reaction Mechanisms of the Molybdenum Cofactor of Xanthine Oxidoreductase. The Journal of Biochemistry. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

This guide provides a comprehensive overview of the principles and methodologies for determining the receptor binding affinity of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a member of the versatile pyrazolo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the principles and methodologies for determining the receptor binding affinity of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a member of the versatile pyrazolopyrimidine scaffold. This class of compounds has garnered significant interest in drug discovery due to its potential to interact with a range of high-value biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and related chemical entities.

The pyrazolo[3,4-d]pyrimidine nucleus is a known pharmacophore present in compounds targeting a variety of receptors and enzymes, including adenosine receptors, phosphodiesterases (PDEs), and protein kinases.[1][2][3][4] Understanding the binding affinity of a specific derivative, such as 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, to its molecular target is a critical step in the drug discovery process, providing insights into its potency and potential therapeutic applications.

This guide will delve into the theoretical underpinnings of receptor binding assays, followed by detailed, field-proven protocols for both radioligand and fluorescence-based assay formats. Emphasis is placed on the causality behind experimental choices to ensure the generation of robust and reproducible data.

The Foundational Principles of Receptor Binding Affinity

At its core, a receptor binding affinity assay quantifies the strength of the interaction between a ligand (in this case, 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione) and its receptor. This interaction is governed by the law of mass action, where the ligand and receptor associate to form a complex, eventually reaching a state of equilibrium. The key parameters derived from these assays are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

  • IC50 : This is the concentration of the test compound required to inhibit 50% of the specific binding of a labeled ligand to the receptor.[5] It is an operational parameter that is dependent on the specific assay conditions.

  • Ki : The inhibition constant, Ki, is a more absolute measure of the binding affinity of an inhibitor.[5] It is calculated from the IC50 value using the Cheng-Prusoff equation and is independent of the concentration of the labeled ligand used in the assay.[5]

Strategic Selection of an Assay Format

The choice of assay format is a critical decision that depends on several factors, including the nature of the target receptor, the availability of suitable reagents, and the desired throughput. Two of the most common and robust methods for determining binding affinity are radioligand binding assays and fluorescence polarization assays.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are considered the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and specificity.[6] These assays typically involve a radiolabeled ligand (a molecule with a known high affinity for the receptor) and the test compound (the unlabeled "competitor"). The fundamental principle is the competition between the radioligand and the test compound for binding to the receptor.

There are two primary formats for radioligand binding assays:

  • Filtration Assays : In this classic method, the reaction mixture containing the receptor, radioligand, and test compound is incubated to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand while the unbound radioligand passes through.[6] The radioactivity retained on the filter is then quantified using a scintillation counter.

  • Scintillation Proximity Assay (SPA) : SPA is a homogeneous assay format, meaning it does not require a separation step to distinguish bound from free radioligand.[7] The receptor is immobilized on a scintillant-impregnated bead. When a radiolabeled ligand binds to the receptor, the radioisotope is brought into close enough proximity to the scintillant to generate a light signal that can be detected.[7]

Fluorescence Polarization (FP) Assays: A Non-Radioactive Alternative

Fluorescence polarization assays offer a non-radioactive, homogeneous alternative for assessing binding affinity.[8] This technique is based on the principle that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When the tracer binds to a much larger molecule, such as a receptor, its tumbling is slowed, leading to an increase in the polarization of the emitted light.[8] A competitive FP assay measures the ability of a test compound to displace the fluorescent tracer from the receptor, resulting in a decrease in fluorescence polarization.

In-Depth Experimental Protocols

The following sections provide detailed protocols for determining the binding affinity of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. As the pyrazolopyrimidine scaffold is a known binder of adenosine receptors, a radioligand filtration binding assay for the A1 adenosine receptor is presented as a primary example.[1][9] Additionally, a fluorescence polarization assay for phosphodiesterase 5 (PDE5), another key target for this scaffold, is described.[2]

Protocol 1: A1 Adenosine Receptor Radioligand Filtration Binding Assay

This protocol is adapted from established methods for determining the affinity of pyrazolopyrimidine analogs for the A1 adenosine receptor.[1][9]

1. Materials and Reagents:

  • Receptor Source: Rat brain membranes or cell membranes from a cell line recombinantly expressing the human A1 adenosine receptor.

  • Radioligand: (R)-[3H]-N6-(phenylisopropyl)adenosine ([3H]-PIA) with a high specific activity.

  • Test Compound: 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known A1 adenosine receptor agonist or antagonist (e.g., 10 µM R-PIA).

  • Filtration Apparatus: A cell harvester with a vacuum manifold.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail

  • Scintillation Counter

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes prep_ligand Prepare Radioligand and Test Compound Dilutions add_reagents Add Membranes, Radioligand, and Test Compound to Assay Plate prep_ligand->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration Through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Quantify Radioactivity add_scint->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Figure 1: Workflow for the A1 Adenosine Receptor Radioligand Filtration Binding Assay.

3. Step-by-Step Methodology:

  • Receptor Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[6]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor membranes, [3H]-PIA (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, [3H]-PIA, and a high concentration of a non-labeled competitor (e.g., 10 µM R-PIA).

    • Competition Binding: Receptor membranes, [3H]-PIA, and varying concentrations of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of the total binding and competition binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[5]

Protocol 2: PDE5 Fluorescence Polarization (FP) Inhibition Assay

This protocol provides a framework for a competitive FP assay to determine the inhibitory activity of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione against PDE5.[2][5]

1. Materials and Reagents:

  • Enzyme: Recombinant human PDE5A1.

  • Fluorescent Tracer: A fluorescently labeled cGMP analog (e.g., FAM-cGMP).

  • Test Compound: 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, dissolved in DMSO.

  • Positive Control: A known PDE5 inhibitor (e.g., sildenafil).

  • Assay Buffer: Buffer conditions should be optimized for PDE5 activity (e.g., Tris-HCl buffer with MgCl2).

  • Binding Agent: A molecule that specifically binds to the product of the enzymatic reaction (GMP), used to stop the reaction and generate the FP signal.

  • Microplate Reader: Equipped with appropriate filters for fluorescence polarization measurements.

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Enzyme, Tracer, and Test Compound Dilutions add_enzyme_inhibitor Add PDE5 Enzyme and Test Compound/Controls to Plate prep_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate to Allow Inhibitor Binding add_enzyme_inhibitor->pre_incubate add_tracer Initiate Reaction by Adding Fluorescent Tracer (FAM-cGMP) pre_incubate->add_tracer incubate_reaction Incubate to Allow Enzymatic Reaction add_tracer->incubate_reaction stop_reaction Stop Reaction with Binding Agent incubate_reaction->stop_reaction read_fp Read Fluorescence Polarization (mP) stop_reaction->read_fp calc_inhibition Calculate Percent Inhibition read_fp->calc_inhibition plot_curve Plot Inhibition Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Figure 2: Workflow for the PDE5 Fluorescence Polarization Inhibition Assay.

3. Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and the positive control in DMSO. Dilute the PDE5 enzyme and FAM-cGMP tracer in the assay buffer to their optimal working concentrations.

  • Assay Setup: In a black, low-volume 384-well plate, add the diluted test compound, positive control, or DMSO (for 100% activity control).

  • Enzyme Addition and Pre-incubation: Add the diluted PDE5 enzyme solution to all wells. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the diluted FAM-cGMP tracer solution to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for the hydrolysis of the tracer by PDE5.

  • Reaction Termination: Stop the reaction by adding the binding agent to all wells. Incubate for an additional period at room temperature to allow the binding to stabilize.

  • Detection: Read the fluorescence polarization of each well using a microplate reader.

4. Data Analysis:

  • Calculate Percent Inhibition: The fluorescence polarization values are typically reported in millipolarization units (mP). Calculate the percentage of PDE5 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)) Where mP_sample is the mP value of the well with the test compound, mP_blank is the mP value of a well with no enzyme, and mP_control is the mP value of the well with DMSO only.[5]

  • Generate Inhibition Curve: Plot the percent inhibition against the logarithm of the concentration of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

Data Presentation and Interpretation

The quantitative data obtained from binding affinity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Binding Affinity Data

CompoundTarget ReceptorAssay TypeIC50 (nM)Ki (nM)
5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dioneA1 Adenosine ReceptorRadioligand Filtration[Insert Value][Insert Value]
5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dionePDE5Fluorescence Polarization[Insert Value]N/A
Reference Compound (e.g., R-PIA)A1 Adenosine ReceptorRadioligand Filtration[Insert Value][Insert Value]
Reference Compound (e.g., Sildenafil)PDE5Fluorescence Polarization[Insert Value]N/A

Conclusion

This technical guide has provided a comprehensive framework for conducting receptor binding affinity assays for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. By understanding the underlying principles and adhering to the detailed protocols, researchers can generate high-quality, reliable data that is essential for advancing drug discovery programs. The choice of assay format should be carefully considered based on the specific research question and available resources. The methodologies described herein represent robust and validated approaches for characterizing the pharmacological profile of this and other promising pyrazolopyrimidine-based compounds.

References

  • (2021). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay. PubMed. [Link]

  • (2025). Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 (PDE5) inhibition assay. ResearchGate. [Link]

  • Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. PubMed. [Link]

  • (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]

  • Synthesis and Structure−Activity Relationship of Pyrazolo[3,4-d]pyrimidines: Potent and Selective Adenosine A1 Receptor Antagonists. ACS Publications. [Link]

  • Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type... PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. PMC. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • Novel Pyrazolo[3,4-c]pyridine Antagonists with Nanomolar affinity for A1 / A3 Adenosine Receptors: Binding Kinetics and Exploration of their Binding Profile Using Mutagenesis Experiments, MD simulations and TI/MD calculations. ChemRxiv. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • Radiolabeled ligand binding to the catalytic or allosteric sites of PDE5 and PDE11. PubMed. [Link]

  • (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC. [Link]

  • On the Viability of Tadalafil-Based 18F-Radiotracers for In Vivo Phosphodiesterase 5 (PDE5) PET Imaging. PMC. [Link]

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  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PMC. [Link]

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Foundational

A Technical Guide to Molecular Docking Studies of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: A Kinase-Focused Approach

This guide provides a comprehensive, in-depth technical overview of performing molecular docking studies on 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. It is intended for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview of performing molecular docking studies on 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. It is intended for researchers, scientists, and drug development professionals seeking to computationally evaluate the interaction of this small molecule with protein targets. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and scientifically sound methodology.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to the purine nucleus of adenine. This bioisosteric relationship makes it an excellent candidate for designing molecules that can competitively bind to the ATP-binding sites of various enzymes, particularly protein kinases.[1][2][3] Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical area of drug discovery.[4][5] Derivatives of the pyrazolo[3,4-d]pyrimidine core have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others, highlighting their therapeutic potential.[5][6][7][8]

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug discovery, it is an indispensable tool for virtual screening, lead optimization, and elucidating potential mechanisms of action. This guide will walk through a detailed protocol for conducting a molecular docking study of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, using a clinically relevant protein kinase as a representative target.

Strategic Selection of a Biological Target

The choice of a biological target is paramount for a meaningful molecular docking study. Given the established activity of the pyrazolo[3,4-d]pyrimidine scaffold against protein kinases, a logical first step is to select a kinase implicated in a disease of interest. For the purpose of this guide, we will consider Epidermal Growth Factor Receptor (EGFR) as our target. EGFR is a well-validated target in oncology, and numerous pyrazolo[3,4-d]pyrimidine derivatives have been designed and evaluated as EGFR inhibitors.[4][6][7] This choice allows us to leverage existing knowledge and potentially validate our computational findings against published experimental data.

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines the key stages of a molecular docking study. The causality behind each step is explained to provide a deeper understanding of the process.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) PrepProt 2. Protein Preparation PDB->PrepProt Clean & Optimize Grid 4. Grid Box Generation PrepProt->Grid Define Binding Site PrepLig 3. Ligand Preparation Dock 5. Molecular Docking PrepLig->Dock Input Ligand Grid->Dock Define Search Space Analyze 6. Analysis of Docking Poses Dock->Analyze Output Poses & Scores Visualize 7. Visualization of Interactions Analyze->Visualize Interpret Results

Caption: A generalized workflow for a molecular docking study.

Protein Preparation

The initial step involves obtaining a high-quality 3D structure of the target protein, typically from the Protein Data Bank (PDB). For this guide, we will hypothetically use a PDB entry of the EGFR kinase domain.

Protocol:

  • Structure Retrieval: Download the PDB file of the EGFR kinase domain. It is crucial to select a structure that is co-crystallized with a known inhibitor, as this helps in identifying the correct binding pocket.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands that are not part of the protein itself. Water molecules can sometimes be critical for binding, but for a standard docking protocol, they are often removed to simplify the system.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4). This is a critical step as the electrostatic interactions are highly dependent on the protonation states.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may have resulted from the preparation steps. This ensures a more realistic and lower-energy starting conformation for the protein.

Ligand Preparation

The 3D structure of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione needs to be prepared for docking.

Protocol:

  • 2D to 3D Conversion: Draw the 2D structure of the ligand using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Tautomeric and Ionization States: Determine the most likely tautomeric and ionization state of the ligand at the chosen pH. For 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, the dione form is the most stable.

  • Energy Minimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) or a quantum mechanical method to obtain a low-energy conformation.

  • Charge Calculation: Assign partial charges to the atoms of the ligand. Gasteiger charges are commonly used for this purpose.

Grid Generation

A grid box defines the search space for the docking algorithm within the protein's binding site.

Protocol:

  • Defining the Binding Site: If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on the position of this ligand. This is the most reliable way to define the active site.

  • Setting Grid Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling. A typical size is a cube with 20-25 Å sides.

  • Grid Parameterization: The docking software will then pre-calculate the potential energy of interaction between different atom types (e.g., carbon, nitrogen, oxygen) and the protein within this grid. This pre-calculation significantly speeds up the docking process.

Molecular Docking Simulation

This is the core computational step where the ligand is docked into the prepared protein.

Protocol:

  • Choice of Docking Algorithm: Select a suitable docking algorithm. Common choices include Lamarckian Genetic Algorithm (as used in AutoDock), Glide's search algorithm, or Gold's genetic algorithm.

  • Setting Docking Parameters: Define the number of docking runs, the population size for the genetic algorithm, and the number of energy evaluations. A higher number of runs increases the chances of finding the true binding mode but also increases the computational time.

  • Execution: Run the docking simulation. The software will generate a set of possible binding poses for the ligand within the protein's active site, each with a corresponding docking score.

Data Presentation and Interpretation

The output of a docking simulation is a series of ligand poses ranked by a scoring function.

Docking Score Analysis

The docking score is an estimation of the binding free energy. A more negative score generally indicates a more favorable binding interaction. It is important to compare the docking score of the test ligand to that of a known inhibitor (control) docked under the same conditions.

Table 1: Hypothetical Docking Results for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione against EGFR

LigandDocking Score (kcal/mol)Estimated Inhibition Constant (Ki)Key Interacting Residues
5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione -8.51.2 µMMet793, Leu718, Val726
Known EGFR Inhibitor (Control) -10.250 nMMet793, Leu718, Cys797
Binding Mode Analysis

Beyond the docking score, a thorough analysis of the binding pose is crucial.

Protocol:

  • Visualization: Use molecular visualization software (e.g., PyMOL, VMD, Chimera) to visually inspect the top-ranked docking poses.

  • Interaction Analysis: Identify the key molecular interactions between the ligand and the protein. These can include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for overall binding.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Comparison with Known Binders: Compare the binding mode of your ligand with that of known inhibitors of the target protein. A similar binding mode can increase confidence in the docking results. The pyrazolo[3,4-d]pyrimidine core is expected to form hydrogen bonds with the hinge region of the kinase, mimicking the adenine of ATP.[6][7]

Binding_Interactions cluster_ligand 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione cluster_protein EGFR Binding Pocket Ligand Pyrazolo-pyrimidine Core Met793 Met793 (Hinge) Ligand->Met793 H-Bond Methyl Methyl Group Leu718 Leu718 Methyl->Leu718 Hydrophobic Val726 Val726 Methyl->Val726 Hydrophobic

Caption: Key molecular interactions between the ligand and protein.

Conclusion

Molecular docking is a valuable computational tool for investigating the potential biological activity of small molecules like 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. By following a systematic and well-validated protocol, researchers can gain significant insights into the binding modes and potential affinity of this compound for various protein targets. The information derived from these studies can guide further experimental work, including chemical synthesis of derivatives and in vitro biological assays, ultimately accelerating the drug discovery process. It is imperative to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation.

References

  • Abdel-Mottaleb, M. S. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2301. [Link]

  • Al-Ostoot, F. H., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2535-2555. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2301. [Link]

  • El-Naggar, A. M., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2535-2555. [Link]

  • Fouad, M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 7001. [Link]

  • Kumar, A., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 80, 201-208. [Link]

  • Mohamed, M. S., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 12(44), 28555-28571. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5036-5056. [Link]

  • PubChem. (n.d.). 5-Hydroxy-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione. National Center for Biotechnology Information. [Link]

  • Shawaphun, S., et al. (2013). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy, 7, 119-130. [Link]

  • Singh, S., & Singh, P. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 12(4), 519-549. [Link]

  • Zaki, R. M., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]

  • Gresser, M. J., & Trumpp-Kallmeyer, S. (1993). Xanthine oxidase inhibitors for prevention of cardiovascular events: a systematic review and meta-analysis of randomized controlled trials. BMC Cardiovascular Disorders, 18(1), 24. [Link]

  • Yuliani, S. H., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education, 23(2), 247-254. [Link]

Sources

Exploratory

Metabolic Pathway Analysis of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

An In-Depth Technical Guide Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" due to its isomeric relationship with natural purines like a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a "privileged structure" due to its isomeric relationship with natural purines like adenine.[1] This structural similarity allows it to interact with a wide array of biological targets, leading to its incorporation into numerous pharmacologically active agents, including kinase inhibitors and anti-cancer therapeutics.[1][2][3][4] While the synthesis of diverse pyrazolo[3,4-d]pyrimidine libraries is extensively documented[1][2][5], the metabolic fate of specific analogues often remains uncharacterized. This guide provides a comprehensive, field-proven framework for the complete metabolic pathway elucidation of a novel compound, using 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione as a central case study. We will move from predictive analysis based on chemical structure to a detailed experimental workflow, encompassing in vitro methodologies, high-resolution mass spectrometry, and data interpretation strategies. The objective is to equip researchers with the scientific rationale and actionable protocols required to confidently map the biotransformation of this, and other, novel chemical entities.

Foundational Analysis: Predicting Metabolic Fate

Before any experimental work begins, a thorough analysis of the molecule's structure provides a logical roadmap of potential metabolic transformations. The structure of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione presents several "hotspots" for enzymatic modification.

1.1 Key Structural Features & Putative Metabolic Sites:

  • Pyrazolo-pyrimidine Core: This heterocyclic system is analogous to xanthine. Therefore, enzymes like xanthine oxidase (XO) could play a role in its metabolism, similar to the metabolism of allopurinol.[6]

  • Methyl Group (C5): Aliphatic groups are primary targets for oxidation by Cytochrome P450 (CYP) enzymes. The most likely initial transformation is hydroxylation of the methyl group to form a primary alcohol. This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.

  • Aromatic Rings: Both the pyrazole and pyrimidine rings are potential sites for CYP-mediated hydroxylation, although this is often a slower reaction compared to the oxidation of an activated alkyl group.

  • Dione Moiety: The keto groups are generally stable but can be subject to reduction under certain conditions.

  • Phase II Conjugation: Any hydroxylated metabolites generated in Phase I are prime candidates for conjugation with polar molecules like glucuronic acid (via UGTs) or sulfate (via SULTs) to increase water solubility and facilitate excretion.

1.2 Predicted Metabolic Pathway

Based on the structural analysis, we can hypothesize a primary metabolic pathway. This predictive map forms the basis for our experimental design, providing a clear set of transformations to search for.

Predicted Metabolic Pathway Parent 5-Methyl-1H-pyrazolo[3,4-d] pyrimidine-4,6(5H,7H)-dione M1 5-(Hydroxymethyl)-1H-pyrazolo[3,4-d] pyrimidine-4,6(5H,7H)-dione (M1, +16 Da) Parent->M1 CYP450 (Oxidation) M3 Ring-Hydroxylated Metabolite (M3, +16 Da) Parent->M3 CYP450 (Hydroxylation) M2 4,6-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo [3,4-d]pyrimidine-5-carboxylic acid (M2, +30 Da) M1->M2 ADH/ALDH (Oxidation) M4 M1-Glucuronide Conjugate (M4, +192 Da) M1->M4 UGT (Glucuronidation) Experimental Workflow Start Test Compound (10 mM DMSO Stock) Incubate_HLM Incubate with Human Liver Microsomes (HLM) + NADPH Start->Incubate_HLM Incubate_Heps Incubate with Cryopreserved Human Hepatocytes Start->Incubate_Heps Quench Quench Reaction (Acetonitrile w/ IS) Incubate_HLM->Quench Incubate_Heps->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze UPLC-HRMS Analysis (Metabolite ID & Profiling) Process->Analyze

Caption: General workflow for in vitro metabolite identification experiments.

2.2 Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

  • Causality: HLM are vesicles of the endoplasmic reticulum rich in CYP enzymes. [7][8]This assay is a rapid and cost-effective method to specifically assess Phase I oxidative metabolism and determine a compound's intrinsic clearance. The inclusion of the cofactor NADPH is essential to initiate the CYP catalytic cycle.

  • Step-by-Step Methodology:

    • Prepare Reagents:

      • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

      • HLM Suspension: Thaw pooled HLM on ice and dilute in phosphate buffer to a final concentration of 1.0 mg/mL.

      • Test Compound: Prepare a 1 µM working solution of the title compound in phosphate buffer.

      • NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. Keep on ice.

    • Incubation:

      • Pre-warm HLM suspension and test compound solution at 37°C for 5 minutes.

      • Initiate the reaction by adding the NADPH solution. The final reaction mixture should contain 0.5 mg/mL HLM and 1 µM test compound.

      • Incubate at 37°C in a shaking water bath.

    • Time Points & Quenching:

      • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

      • Immediately quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine).

    • Sample Processing:

      • Vortex the quenched samples vigorously.

      • Centrifuge at >10,000 x g for 10 minutes to pellet the protein.

      • Transfer the supernatant to a new plate or vials for LC-MS analysis.

2.3 Protocol 2: Metabolite Profiling in Suspended Human Hepatocytes

  • Causality: Hepatocytes are considered the "gold standard" as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a cellular context. [9][7]This system is critical for identifying conjugation metabolites (e.g., glucuronides) that are not formed in microsomes.

  • Step-by-Step Methodology:

    • Cell Preparation:

      • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

      • Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).

      • Perform a cell count and viability assessment (e.g., Trypan Blue exclusion); viability should be >80%.

      • Centrifuge and resuspend the cell pellet to a final density of 1 million viable cells/mL.

    • Incubation:

      • Add the hepatocyte suspension to a multi-well plate and pre-incubate at 37°C, 5% CO2 for 15-30 minutes.

      • Add the test compound to a final concentration of 1-5 µM.

    • Time Points & Quenching:

      • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot.

      • Quench and process the samples exactly as described in the HLM protocol (Step 1.2.3 and 1.2.4). For slowly metabolized compounds, longer incubation times may be necessary. [7]

Analytical Strategy and Data Interpretation

The cornerstone of modern metabolite analysis is Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). [10]This technique provides the sensitivity to detect low-level metabolites and the mass accuracy to confidently determine their elemental composition. [11][12] 3.1 UPLC-HRMS Methodology

  • Chromatography: A reverse-phase C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution from high aqueous (e.g., water with 0.1% formic acid) to high organic (e.g., acetonitrile with 0.1% formic acid) is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) is used in both positive and negative modes to ensure detection of all possible analytes. [10] * Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy is employed. [13]The instrument performs continuous full scans to detect ions, and when an ion exceeds a certain intensity threshold, it is automatically selected for fragmentation (MS/MS), providing structural information.

3.2 Data Interpretation: From Mass to Structure

The raw data is processed using specialized metabolite identification software. The process involves searching for predicted metabolites based on their expected mass shifts from the parent compound.

Table 1: Predicted Metabolites and Their Mass Signatures

Putative Metabolite ID Biotransformation Mass Shift (Da) Expected m/z [M+H]⁺
Parent - - 181.0576
M1 +O (Hydroxylation) +15.9949 197.0525
M2 +2O, -2H (Carboxylic Acid) +29.9898 211.0474
M3 +O (Ring Hydroxylation) +15.9949 197.0525

| M4 | +C₆H₈O₆ (Glucuronidation) | +176.0321 | 373.0846 |

  • Confirmation: A metabolite is tentatively identified by:

    • Accurate Mass: The measured m/z should be within 5 ppm of the theoretical mass.

    • Retention Time: Metabolites are typically more polar than the parent drug and will elute earlier.

    • MS/MS Fragmentation: The fragmentation pattern of a metabolite should share common core fragments with the parent compound, allowing for localization of the metabolic modification. [13]

Enzyme Phenotyping and In Vivo Confirmation

4.1 Reaction Phenotyping

Identifying the specific enzymes responsible for metabolism is crucial for predicting potential drug-drug interactions. [14][8]This is achieved by incubating the compound with a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in HLM assays. The enzyme responsible for a given metabolite's formation is the one that produces it at the highest rate.

4.2 In Vivo Studies

While in vitro data is foundational, confirmation in a living system is the ultimate validation. A pharmacokinetic (PK) study in a rodent model (e.g., rat or mouse) is performed. After administration of the compound, plasma, urine, and feces are collected over time. These samples are analyzed by LC-MS to identify which metabolites are formed in vivo and to understand their exposure relative to the parent drug. This provides the complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

The elucidation of a metabolic pathway for a novel compound like 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a systematic, multi-step process. It begins with a hypothesis-driven approach based on chemical structure, followed by rigorous experimental validation using a suite of in vitro tools. The integration of high-resolution mass spectrometry provides unparalleled analytical depth, allowing for the confident identification and structural characterization of metabolites. By following the integrated workflow presented in this guide—from prediction to in vitro assays and finally to in vivo confirmation—researchers can build a comprehensive understanding of a compound's biotransformation, a critical step in the journey of drug discovery and development.

References

  • Romeo, G., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]

  • Kuhlenbäumer, G., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nikalje, A. P., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, Y., et al. (2019). Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. Journal of Chromatography B. Available at: [Link]

  • Gomaa, H. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][5][11]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Lee, M. Y., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Available at: [Link]

  • O'Donnell, D., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Journal of Chromatography B. Available at: [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Design, Green Synthesis and Tailoring of Vitamin E TPGS Augmented Niosomal Nano-Carrier of Pyrazolopyrimidines as Potential Anti-Liver and Breast Cancer Agents with Accentuated Oral Bioavailability. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hsieh, Y-H., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Toxicological Sciences. Available at: [Link]

  • Marr, J. J. (1983). Pyrazolopyrimidine metabolism in Leishmania and trypanosomes: significant differences between host and parasite. Journal of Cellular Biochemistry. Available at: [Link]

  • Meucci, V., et al. (2025). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. MDPI. Available at: [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. Retrieved March 17, 2024, from [Link]

  • Ciaffoni, M., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development. Retrieved March 17, 2024, from [Link]

  • Taylor & Francis. (n.d.). Pyrazolopyrimidine – Knowledge and References. Taylor & Francis Online. Retrieved March 17, 2024, from [Link]

Sources

Foundational

An In-Depth Technical Guide to Identifying Downstream Targets of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Abstract The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the direct protein targets and subsequent downstream signaling pathways is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deconvolution of a small molecule's mechanism of action is a cornerstone of modern drug discovery and chemical biology. Identifying the direct protein targets and subsequent downstream signaling pathways is critical for optimizing lead compounds, predicting efficacy, and understanding potential toxicity. This guide provides a comprehensive, technically-grounded framework for researchers seeking to elucidate the downstream targets of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a representative of the biologically significant pyrazolopyrimidine class. This class of compounds is known to possess a wide range of activities, including the inhibition of kinases and other enzymes.[1][2][3][4] This document outlines an integrated, multi-pronged strategy, combining computational, biochemical, and cell-based systems approaches to build a robust and validated model of the compound's molecular and cellular effects.

Part 1: The Pyrazolopyrimidine Scaffold and the Target Deconvolution Imperative

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous inhibitors targeting key cellular enzymes.[1][4] Its structural similarity to endogenous purines allows it to compete for binding sites on a variety of proteins, notably including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR and VEGFR-2.[3][5][6] Derivatives of this scaffold have demonstrated potent anti-proliferative and anticancer activities in various cell lines.[1][5][6][7]

Given this background, 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (referred to henceforth as 'Pyr-5') is hypothesized to engage one or more protein targets, initiating a cascade of downstream events that culminate in a measurable cellular phenotype. The central challenge, and the focus of this guide, is to systematically and accurately identify this primary target and map its downstream consequences. A failure to do so can lead to misinterpreted structure-activity relationships (SAR), unexpected off-target toxicities, and the ultimate failure of a promising therapeutic candidate.

This guide advocates for an integrated workflow, emphasizing that no single technique is sufficient. By layering evidence from computational, direct-binding, and global systems-level analyses, researchers can build a high-confidence model of a compound's mechanism of action.

Part 2: An Integrated Strategy for Target and Downstream Pathway Identification

A robust target identification campaign should be viewed as a logical progression from broad, unbiased screening to focused, hypothesis-driven validation. Our recommended strategy is modular and iterative, allowing for refinement as data is generated.

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Part 3: Direct Target Engagement: Finding the Initial Interaction

The first experimental objective is to identify proteins that physically interact with Pyr-5. This is the most direct evidence of a target. We will detail two powerful, orthogonal approaches: one affinity-based and one label-free.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classical and effective method utilizes an immobilized version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[8][9][10] The success of this technique hinges on the design of the affinity probe.

Causality Behind Experimental Choice: AC-MS provides a direct physical linkage between the compound and its binding proteins.[10] It is a powerful discovery tool capable of identifying both high-affinity and lower-affinity interactors. The primary challenge lies in distinguishing true targets from non-specific binders.[11]

Experimental Protocol: Photo-Affinity Pulldown

To overcome the limitations of traditional AC-MS where the linker might interfere with binding, we recommend a photo-affinity labeling approach. This involves synthesizing a probe molecule that includes a photoreactive group and a reporter tag (e.g., biotin).[12]

  • Probe Synthesis: Synthesize a derivative of Pyr-5 incorporating a linker at a position determined by SAR studies to be non-essential for activity. The linker should terminate in a photoreactive group (e.g., a diazirine) and a biotin tag.

  • Incubation: Incubate the photo-affinity probe with live cells or cell lysate. This allows the probe to bind to its target(s) in a native environment.

  • UV Crosslinking: Expose the sample to UV light. The photoreactive group will form a covalent bond with the nearest protein residues, permanently linking the probe to its target.

  • Lysis and Enrichment: Lyse the cells (if not already done) and use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.[13]

  • Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. A key control is a parallel experiment including an excess of the original, unmodified Pyr-5 to compete for binding to the true targets.

  • Mass Spectrometry: Elute the captured proteins, digest them into peptides (typically with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][14]

Data Analysis and Validation: True targets should be significantly enriched in the probe-treated sample compared to a DMSO control and should show reduced binding in the presence of the competitor compound.

Protein IDSpectral Counts (Probe)Spectral Counts (Probe + Competitor)Fold Enrichment
Target_A1501212.5
Target_B85781.1
Target_C120254.8

Table 1: Example data from an AC-MS experiment. Target_A and Target_C are considered high-confidence hits due to significant competition.

Thermal Proteome Profiling (TPP)

TPP is a powerful label-free method that assesses target engagement in living cells.[15][16] It operates on the principle that a protein's thermal stability changes upon ligand binding.[17]

Causality Behind Experimental Choice: TPP avoids the need for chemical modification of the compound, eliminating the risk that a linker might alter its binding properties.[18] It provides an unbiased, proteome-wide view of target engagement within a native cellular context.[16][19]

Experimental Protocol: TPP Workflow

  • Cell Treatment: Treat cultured cells with Pyr-5 or a vehicle control (e.g., DMSO) across multiple replicates.

  • Thermal Challenge: Aliquot the treated cells and heat each aliquot to a different temperature across a defined gradient (e.g., 40°C to 68°C).

  • Protein Extraction: After heating, lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Sample Preparation: Prepare the soluble protein fractions for mass spectrometry. This involves reduction, alkylation, and tryptic digestion.

  • Quantitative Mass Spectrometry: Analyze the peptide samples using LC-MS/MS. Modern workflows often use isobaric tags (like TMT) to multiplex samples, allowing for precise relative quantification of proteins across all temperature points in a single run.[17]

  • Data Analysis: For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve between the drug-treated and control samples indicates a change in protein stability, implying a direct or indirect interaction.[19]

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} caption { font-family: "Arial"; font-size: "12px"; text-align: "left"; margin-bottom: "10px"; content: "Workflow for Thermal Proteome Profiling (TPP)."; } enddot

Part 4: Global 'Omics' Analysis: Mapping the Cellular Response

Once a primary target is hypothesized, the next step is to understand the broader cellular consequences of its modulation. Transcriptomics via RNA-Sequencing (RNA-Seq) is the ideal tool for this purpose.[20]

Causality Behind Experimental Choice: RNA-Seq provides a comprehensive, quantitative snapshot of the transcriptome, revealing which genes and signaling pathways are altered downstream of the primary target engagement.[21][22] This allows for the unbiased identification of downstream biological processes affected by Pyr-5.

Experimental Protocol: RNA-Seq for Downstream Analysis

  • Experimental Design: Treat a relevant cell line with Pyr-5 at a specific concentration (e.g., EC50) and for various time points (e.g., 6, 12, 24 hours) alongside vehicle-treated controls. Include at least three biological replicates per condition.

  • RNA Isolation: Isolate total RNA from the cell pellets, ensuring high quality and integrity (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves poly(A) selection for mRNA, reverse transcription to cDNA, fragmentation, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform.

  • Data Analysis Workflow:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or down-regulated in the Pyr-5-treated samples compared to controls.[22]

    • Pathway Enrichment Analysis: Use the list of differentially expressed genes as input for pathway analysis tools (e.g., GSEA, DAVID) to identify signaling pathways that are significantly enriched.[23]

Part 5: Genetic Perturbation: Validating the Target-Pathway Link

The final and most critical phase is to causally link the identified primary target to the observed downstream effects. CRISPR-Cas9-mediated gene knockout is the gold standard for this validation.[24][25][26]

Causality Behind Experimental Choice: CRISPR provides a precise way to ablate the function of a specific gene.[27] By comparing the phenotype of the knockout cells to the effect of the compound, one can validate if the compound's activity is mediated through that specific target. This approach provides strong evidence for a causal relationship.[26][27]

Experimental Protocol: CRISPR-KO Validation

  • Target Selection: Select the top candidate target protein identified from the TPP and/or AC-MS experiments (e.g., Target_A).

  • gRNA Design: Design and synthesize at least two different single-guide RNAs (sgRNAs) targeting early exons of the gene for Target_A to ensure a functional knockout.

  • Cell Line Engineering: Deliver the Cas9 nuclease and the sgRNAs into the chosen cell line (e.g., via lentiviral transduction).

  • Clonal Selection and Validation: Select single-cell clones and validate the knockout of Target_A at the genomic (sequencing), transcript (qPCR), and protein (Western Blot) levels.

  • Phenotypic Comparison:

    • Resistance/Sensitization: Treat both the wild-type (WT) and Target_A knockout (KO) cells with Pyr-5. If Target_A is the true target, the KO cells should be resistant to the compound (i.e., the compound will have no further effect as its target is already absent).

    • Downstream Pathway Analysis: Perform qPCR or Western Blot analysis on key downstream genes/proteins identified from the RNA-Seq experiment. If the pathway is truly downstream of Target_A, the KO cells should phenocopy the effect of treating WT cells with Pyr-5.

dot graph G { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

} caption { font-family: "Arial"; font-size: "12px"; text-align: "left"; margin-bottom: "10px"; content: "Logic of CRISPR-KO validation."; } enddot

If the KO of Target A results in the same downstream pathway modulation and cellular phenotype as treating wild-type cells with Pyr-5, this provides definitive validation of the compound's primary mechanism of action.

Conclusion

Identifying the downstream targets of a novel bioactive compound like 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a complex but achievable endeavor. It requires a disciplined, multi-layered approach that moves from unbiased, proteome-wide discovery to specific, hypothesis-driven validation. By integrating direct engagement methods like AC-MS and TPP with systems-level analyses like RNA-Seq and validating the entire cascade with genetic tools like CRISPR, researchers can build a comprehensive and high-fidelity model of a compound's mechanism of action. This rigorous, self-validating process is essential for advancing fundamental biological understanding and for the successful development of next-generation therapeutics.

References

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC. Available at: [Link]

  • Chemical proteomics and its application to drug discovery. Stanford Medicine. Available at: [Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. Available at: [Link]

  • CRISPR-Cas9 screening for target identification. Horizon Discovery. Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ResearchGate. Available at: [Link]

  • Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online. Available at: [Link]

  • Chemoproteomics. Wikipedia. Available at: [Link]

  • CRISPR screening and its applications in drug discovery. Lonza Bioscience. Available at: [Link]

  • CRISPR screening redefines therapeutic target identification and drug discovery with precision and scalability. PMC. Available at: [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. PMC. Available at: [Link]

  • Target Validation with CRISPR. Biocompare.com. Available at: [Link]

  • Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. PubMed. Available at: [Link]

  • Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Springer Protocols. Available at: [Link]

  • Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. PubMed. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][24][28]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. PMC. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]

  • Two-dimensional thermal proteome profiling (2D-TPP). Bio-protocol. Available at: [Link]

  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. PMC. Available at: [Link]

  • Affinity Chromatography. Creative Biolabs. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link]

  • Impact of RNA-seq data analysis algorithms on gene expression estimation and downstream prediction. IQVIA Laboratories. Available at: [Link]

  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. ScienceDirect. Available at: [Link]

  • What is RNA-Seq Downstream Analysis. BioCode. Available at: [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link]

  • RNA-Seq Data Analysis. Illumina. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. Available at: [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Using Human Differentially Expressed Gene Lists to Perform Downstream Pathway Enrichment Analysis and Target Prioritization. JoVE. Available at: [Link]

  • RNA-Seq. Wikipedia. Available at: [Link]

  • Small molecule target identification using photo-affinity chromatography. PubMed. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PMC. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. Available at: [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Dosing Strategies and Pharmacodynamic Profiling of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives in Murine Models

Introduction & Mechanistic Rationale The compound 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione serves as the critical pharmacophore for a novel class of highly selective Phosphodiesterase 1 (PDE1) inhibitors, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione serves as the critical pharmacophore for a novel class of highly selective Phosphodiesterase 1 (PDE1) inhibitors, most notably the clinical candidate ITI-214 (Lenrispodun) [1]. PDE1 is a calcium/calmodulin-dependent enzyme responsible for the hydrolysis of the intracellular second messengers cAMP and cGMP.

From a structural biology perspective, the planarity of the pyrimidinone ring and the specific N-methylation at the 5-position of the pyrazolo[3,4-d]pyrimidine core are absolute requirements for deep insertion into the PDE1 catalytic pocket. This precise steric fit grants the scaffold a >1000-fold selectivity over other PDE families (e.g., PDE4, PDE5) [1]. By inhibiting PDE1 in the prefrontal cortex and striatum, these derivatives prolong dopaminergic and glutamatergic signaling, making them potent tools for investigating cognitive enhancement in models of schizophrenia, Alzheimer's disease, and Parkinson's disease [2].

PDE1_Signaling Stimulus Neurotransmitter (Dopamine/Glutamate) Receptor GPCR / NMDA Stimulus->Receptor Activates Cyclase Adenylyl/Guanylyl Cyclase Receptor->Cyclase Stimulates Nucleotide cAMP / cGMP (Active Messengers) Cyclase->Nucleotide Synthesizes PDE1 PDE1 Enzyme Nucleotide->PDE1 Substrate Downstream PKA / PKG Activation (Cognitive Enhancement) Nucleotide->Downstream Activates Degradation 5'-AMP / 5'-GMP (Inactive) PDE1->Degradation Hydrolyzes Inhibitor 5-Methyl-pyrazolo[3,4-d] pyrimidine-4,6-dione (PDE1 Inhibitor) Inhibitor->PDE1 Blocks

PDE1 inhibition pathway by 5-Methyl-pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives.

Physicochemical Properties & Formulation Strategy

The planar nature of the pyrazolo-pyrimidine dione core results in high crystal lattice energy, which translates to poor aqueous solubility. Administering unoptimized suspensions in vivo leads to erratic absorption, highly variable pharmacokinetics (PK), and irreproducible behavioral readouts.

To create a self-validating and reliable dosing vehicle, a co-solvent system is required. The optimal vehicle for murine intraperitoneal (IP) or oral (PO) dosing is 5% DMSO + 10% Tween-80 + 85% Physiological Saline .

Protocol 1: Compound Formulation and Quality Control
  • Lattice Disruption: Weigh the required mass of the compound into a borosilicate glass vial. Add 5% (v/v) of Dimethyl Sulfoxide (DMSO). Causality: DMSO is strictly required to disrupt the strong intermolecular hydrogen bonding of the dione core, ensuring complete molecular dispersion.

  • Surfactant Coating: Add 10% (v/v) Tween-80 and vortex vigorously for 2 minutes. Causality: Tween-80 coats the hydrophobic molecules. Without this surfactant, the compound would immediately crash out of solution upon contact with the aqueous phase.

  • Aqueous Dilution: Dropwise, add 85% (v/v) sterile physiological saline (0.9% NaCl) while continuously sonicating the vial in a water bath. Causality: Dropwise addition prevents localized supersaturation and micro-precipitation, yielding a clear solution or a highly uniform nano-suspension.

  • System Validation (QC): Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS. If the concentration deviates >5% from the target dose, the formulation has precipitated and must be remade.

Pharmacokinetic (PK) Profiling in Murine Models

Understanding the PK profile is essential for timing downstream pharmacodynamic (PD) and behavioral assays. Because these derivatives are highly lipophilic, they exhibit excellent blood-brain barrier (BBB) penetrance, which is critical for central nervous system (CNS) targets[1].

Table 1: Representative Pharmacokinetic Parameters in Murine Models
ParameterIP Administration (3 mg/kg)PO Administration (10 mg/kg)Mechanistic Significance
Tmax (Brain) 0.25 – 0.5 h1.0 – 1.5 hIP provides rapid peak exposure ideal for acute behavioral testing (e.g., T-Maze).
Cmax (Plasma) 350 – 500 ng/mL250 – 400 ng/mLConfirms systemic absorption; PO route shows moderate first-pass metabolism.
T1/2 1.5 – 2.0 h2.0 – 2.5 hShort half-life necessitates careful timing of PD/behavioral assays post-dose.
Brain/Plasma Ratio 0.8 – 1.20.8 – 1.2High lipophilicity of the pyrazolo-pyrimidine core ensures excellent BBB penetration.

In Vivo Dosing and Pharmacodynamic (PD) Extraction

To prove that the 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivative is hitting its target, you must measure the accumulation of cAMP and cGMP in the brain. However, endogenous PDEs operate on a millisecond timescale. If brain tissue is not processed correctly, post-mortem degradation will yield false-negative results [2].

Protocol 2: Time-Critical Brain Tissue Harvesting
  • In Vivo Administration: Administer the formulated compound via IP injection using a 27G needle. Record the exact time of dosing. Include a Vehicle-only control cohort to establish baseline cyclic nucleotide levels.

  • Euthanasia: At exactly 30 minutes post-dose (the IP Tmax), euthanize the mouse via cervical dislocation. Causality: Do not use CO2 asphyxiation. CO2 induces hypoxia and alters brain pH, which artificially skews endogenous cAMP/cGMP levels prior to extraction.

  • Snap-Freezing (Critical Step): Extract the brain within 60 seconds of euthanasia and immediately submerge it in liquid nitrogen. Causality: Snap-freezing halts all enzymatic activity instantly, preserving the exact in vivo state of the second messengers.

  • Homogenization & Stabilization: Transfer the frozen prefrontal cortex tissue into 0.1 M HCl containing a known concentration of heavy-isotope internal standard (e.g., 13C-cAMP). Homogenize on ice. Causality: The acidic environment of 0.1 M HCl permanently denatures endogenous PDEs, preventing any further degradation during the extraction process, while the internal standard self-validates the extraction recovery rate.

  • Quantification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Extract the supernatant and quantify cAMP/cGMP levels using LC-MS/MS.

Behavioral & Efficacy Assays

Once target engagement is confirmed via PD readouts, the cognitive enhancing effects of the compound can be evaluated. The Novel Object Recognition (NOR) task and the T-Maze continuous alternation task are the gold standards for assessing working memory in rodents [2].

InVivo_Workflow cluster_assays Downstream Assays Acclimation Murine Acclimation (7 Days, Standard Housing) Formulation Compound Formulation (5% DMSO, 10% Tween 80, 85% Saline) Acclimation->Formulation Dosing In Vivo Dosing (PO or IP, 1-10 mg/kg) Formulation->Dosing PK Pharmacokinetics (Plasma/Brain LC-MS/MS) Dosing->PK Time-course sampling PD Pharmacodynamics (cAMP/cGMP Quantification) Dosing->PD Tissue extraction Behavior Behavioral Testing (NOR / T-Maze) Dosing->Behavior 30-60 min post-dose

In vivo experimental workflow for dosing and evaluating PDE1 inhibitors in murine models.

Protocol 3: Novel Object Recognition (NOR) Integration
  • Habituation: Allow mice to explore an empty open-field arena for 10 minutes daily for 3 days.

  • Dosing: Administer the compound (e.g., 3 mg/kg IP) 30 minutes prior to the training phase.

  • Training Phase (Acquisition): Place two identical objects in the arena. Allow the mouse to explore for 5 minutes.

  • Testing Phase (Retrieval): 24 hours later, replace one familiar object with a novel object. Causality: Because the compound's half-life is ~2 hours, testing at 24 hours ensures the drug is completely washed out. Any increase in the exploration time of the novel object strictly validates that the compound enhanced memory consolidation during the training phase, rather than merely inducing acute hyperlocomotion during the testing phase.

References

  • Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases. Journal of Medicinal Chemistry. URL:[Link]

  • Targeting the Dopamine 1 Receptor or its Downstream Signalling by Inhibiting Phosphodiesterase-1 Improves Cognitive Performance. British Journal of Pharmacology. URL:[Link]

Application

Characterizing 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and its Analogs as Competitive Enzyme Inhibitors

An Application and Protocol Guide for Researchers Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold The 1H-pyrazolo[3,4-d]pyrimidine structure is a foundational scaffold in medicinal chemistry, recog...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine structure is a foundational scaffold in medicinal chemistry, recognized as a bioisostere of naturally occurring purines.[1][2] This structural similarity allows it to interact with the ATP-binding sites of numerous enzymes, making it a privileged core for designing targeted inhibitors.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including the inhibition of critical enzymes like Epidermal Growth Factor Receptor (EGFR) tyrosine kinases in cancer therapy and, most notably, xanthine oxidase in the management of hyperuricemia and gout.[1][3][4]

The specific compound, 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, belongs to this versatile class. Its unmethylated parent compound, 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, is more commonly known as Oxypurinol .[5] Oxypurinol is the primary active metabolite of Allopurinol, a cornerstone drug for treating gout.[4][6][7] Allopurinol itself is a substrate for xanthine oxidase, which converts it to Oxypurinol.[4][8] Oxypurinol then acts as a potent competitive inhibitor of the enzyme, blocking the conversion of xanthine to uric acid.[4][8]

This guide provides a comprehensive framework for characterizing the inhibitory activity of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and related analogs. We will use the well-documented inhibition of xanthine oxidase by Oxypurinol as our primary model system to detail the principles and protocols necessary for determining the mechanism of action and inhibitory potency.

Section 1: The Biochemical Principle of Competitive Inhibition

Competitive inhibition is a form of reversible enzyme inhibition where the inhibitor molecule competes directly with the substrate for binding to the enzyme's active site.[9][10] Because the inhibitor's binding is mutually exclusive with the substrate's, the enzyme can only be bound to one or the other at any given time, but not both.[9][10]

Causality of Kinetic Effects:

  • Effect on Kₘ (Michaelis Constant): A competitive inhibitor increases the apparent Kₘ of the enzyme for its substrate. This is because a higher substrate concentration is required to achieve half of the maximum reaction velocity (Vₘₐₓ) by outcompeting the inhibitor.[9][10]

  • Effect on Vₘₐₓ (Maximum Velocity): The Vₘₐₓ remains unchanged.[9] At a sufficiently high substrate concentration, the substrate can effectively displace the inhibitor from the active site, allowing the reaction to reach its normal maximum velocity.

This relationship is fundamental to validating the mechanism of a new inhibitor.

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ EI Enzyme-Inhibitor Complex (EI) E->EI Kᵢ S Substrate (S) S->E I Inhibitor (I) I->E ES->E k₋₁ P Product (P) ES->P k₂ EI->E

Caption: Mechanism of competitive enzyme inhibition.

Section 2: Xanthine Oxidase and the Purine Catabolism Pathway

Xanthine oxidase (XO) is a critical metalloenzyme that catalyzes the final two steps of the purine degradation pathway in humans: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[4][7][11] While uric acid is a natural antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition can cause the deposition of urate crystals in joints and tissues, resulting in the painful inflammatory arthritis known as gout.[11] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for controlling uric acid levels.[11]

G cluster_pathway Purine Catabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitor Competitive Inhibitor (e.g., Oxypurinol) Inhibitor->Xanthine Blocks Substrate Binding

Caption: Inhibition of the purine catabolism pathway.

Section 3: Quantitative Analysis of Xanthine Oxidase Inhibitors

The potency of an enzyme inhibitor is quantified using two key parameters: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

  • IC₅₀: The concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[12] It is a practical measure of potency but is dependent on substrate concentration.

  • Kᵢ: The dissociation constant for the enzyme-inhibitor complex. It represents the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more fundamental measure of potency.[13] For competitive inhibitors, a lower Kᵢ value signifies tighter binding and higher potency.[14]

The Cheng-Prusoff equation provides a method to estimate Kᵢ from the IC₅₀ value for competitive inhibitors:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis constant of the substrate.

Table 1: Reported Kinetic Parameters for Allopurinol and Oxypurinol against Xanthine Oxidase

Compound Type of Inhibition IC₅₀ Kᵢ Source
Allopurinol Substrate & Precursor Varies widely Not directly applicable [4][15]

| Oxypurinol | Competitive | ~7.6 µM | ~0.3 - 0.6 µM |[4] |

Note: IC₅₀ values can vary significantly based on assay conditions such as substrate concentration, pH, and temperature.[11] Allopurinol acts as a substrate and is converted to the true inhibitor, Oxypurinol, making its direct Kᵢ complex.[4][8]

Section 4: Experimental Protocols

The following protocols provide a validated workflow for determining the inhibitory properties of a novel pyrazolo[3,4-d]pyrimidine derivative against xanthine oxidase.

Protocol 1: Determination of IC₅₀ using a Spectrophotometric Assay

Principle: This assay measures the activity of xanthine oxidase by monitoring the production of uric acid, which has a distinct absorbance maximum at approximately 295 nm.[11] The rate of increase in absorbance is proportional to enzyme activity. The inhibitor's ability to reduce this rate is used to calculate its IC₅₀.

Materials:

  • Bovine milk xanthine oxidase (XO)

  • Xanthine (Substrate)

  • Potassium phosphate buffer (50-70 mM, pH 7.5)

  • Test Compound (e.g., 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione)

  • Positive Control: Allopurinol or Oxypurinol

  • DMSO (for dissolving compounds)

  • UV-transparent 96-well microplate

  • Microplate spectrophotometer capable of reading at 295 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Buffer: Prepare 50 mM potassium phosphate buffer, pH 7.5.

    • Substrate Stock: Prepare a 2 mM xanthine stock solution in 10 mM NaOH. Dilute with buffer to a working concentration (e.g., 150 µM). Note: The final xanthine concentration in the assay should be approximately equal to its Kₘ for accurate IC₅₀ determination.[16]

    • Enzyme Solution: Prepare a working solution of XO in buffer (e.g., 0.05-0.1 units/mL). The exact concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.[17]

    • Compound Solutions: Prepare a 10 mM stock of the test compound and positive control in 100% DMSO. Create a series of 2x final concentrations via serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.

  • Assay Setup (96-well Plate):

    • Add 100 µL of the 2x serially diluted test compound or control to the appropriate wells.

    • For the 100% activity control (no inhibitor), add 100 µL of buffer containing the same percentage of DMSO.

    • For the blank (no enzyme), add 150 µL of buffer.

    • Pre-incubate the plate at 25°C or 37°C for 5-10 minutes.[17]

  • Initiate Reaction:

    • Start the reaction by adding 50 µL of the XO enzyme solution to all wells except the blank. The total volume should be 150 µL.

    • Immediately place the plate in the spectrophotometer.

  • Data Collection:

    • Measure the absorbance at 295 nm every 30-60 seconds for 15-30 minutes.

Data Analysis:

  • Calculate Reaction Velocity (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

  • Determine IC₅₀: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[16]

Protocol 2: Determination of Kᵢ and Mechanism of Action

Principle: To confirm competitive inhibition and calculate Kᵢ, enzyme kinetics are measured across a matrix of varying substrate and inhibitor concentrations.[18] A Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]) is a classic method for visualizing the inhibition mechanism. For competitive inhibition, the lines will intersect on the y-axis.[9][10]

G cluster_workflow Inhibitor Characterization Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) IC50_Assay Protocol 1: IC₅₀ Determination (Fixed Substrate, Varying Inhibitor) Start->IC50_Assay IC50_Analysis Analyze: Plot Dose-Response Curve Calculate IC₅₀ Value IC50_Assay->IC50_Analysis Ki_Assay Protocol 2: Kᵢ Determination (Varying Substrate & Inhibitor) IC50_Analysis->Ki_Assay Informs inhibitor concentration range Ki_Analysis Analyze: Generate Lineweaver-Burk Plot Confirm Competitive Mechanism Ki_Assay->Ki_Analysis Ki_Calc Calculate Kᵢ via Non-Linear Regression (Global Fit to Competitive Model) Ki_Analysis->Ki_Calc End Report Potency (Kᵢ) and Mechanism of Action Ki_Calc->End

Caption: Experimental workflow for inhibitor characterization.

Procedure:

  • Assay Setup: Prepare several concentrations of your inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, estimated from the IC₅₀). For each inhibitor concentration, set up a series of reactions with varying substrate concentrations (e.g., 0.25x Kₘ to 5x Kₘ).

  • Data Collection: Perform the kinetic assay as described in Protocol 1, measuring the initial velocity (V) for each combination of substrate and inhibitor concentration.

Data Analysis:

  • Lineweaver-Burk Plot:

    • For each inhibitor concentration, plot 1/V versus 1/[S].

    • Interpretation: If the resulting lines intersect on the y-axis, it provides strong evidence for a competitive inhibition mechanism.[10] The y-intercept equals 1/Vₘₐₓ, and the x-intercept equals -1/Kₘ(app).

  • Kᵢ Calculation (Recommended Method):

    • Use a scientific graphing software (e.g., GraphPad Prism, Origin) to perform a global non-linear regression analysis.[13]

    • Simultaneously fit all data sets (from all inhibitor concentrations) directly to the Michaelis-Menten equation for competitive inhibition:[10] V = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])

    • This method is more accurate than linearization methods as it properly weights data points and provides the best-fit values for Vₘₐₓ, Kₘ, and Kᵢ directly.[19]

Section 5: Troubleshooting and Final Considerations

  • Compound Solubility: Poor solubility is a common issue. Ensure the test compound is fully dissolved in DMSO before dilution in buffer. If precipitation occurs, consider lowering the final assay concentration or using alternative solvents, but always run appropriate vehicle controls.

  • Enzyme Stability: Ensure the enzyme is stored correctly and that its activity is consistent across experiments. Run a "no inhibitor" control on every plate to normalize the data.

  • Data Quality: For kinetic analysis, ensure you are measuring the true initial velocity. The reaction progress curve should be linear for the duration of the measurement. If it curves, it may indicate substrate depletion or product inhibition, and a shorter measurement time or lower enzyme concentration should be used.

By following these detailed protocols, researchers can robustly determine the inhibitory potency and mechanism of action for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione or any related analog, providing crucial data for drug discovery and development programs.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995–2015. [Link]

  • Sekine, M., Okamoto, K., Pai, E. F., Nagata, K., Ichida, K., Hille, R., & Nishino, T. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 299(10), 105227. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995–2015. [Link]

  • Sekine, M., Okamoto, K., Pai, E. F., Nagata, K., Ichida, K., Hille, R., & Nishino, T. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 299(10), 105227. [Link]

  • Fouad, M. A., Othman, A. A., El-Ashmawy, M. B., & El-Adl, K. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]

  • Ghasemi, H., Ghobadian, R., & Gholipour, A. (2023). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. The Journal of Physical Chemistry B, 127(25), 5645–5656. [Link]

  • Sekine, M., Okamoto, K., Pai, E. F., Nagata, K., Ichida, K., Hille, R., & Nishino, T. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 299(10), 105227. [Link]

  • Sawant, S. D., Lakshma, Nayak, V. L., Sharma, J., Saqib, U., Sharma, S., Singh, S., Kumar, H. M. S., Lal, B., & Singh, P. P. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 365–378. [Link]

  • Fouad, M. A., Othman, A. A., El-Ashmawy, M. B., & El-Adl, K. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283–2303. [Link]

  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & El-Gazzar, M. G. (2018). Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1547–1562. [Link]

  • Lin, S., Zhang, G., Liao, Y., Pan, J., & Gong, D. (2015). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Iranian Journal of Pharmaceutical Research, 14(4), 1155–1167. [Link]

  • Lisurek, M., & Rupp, B. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995–2015. [Link]

  • Wikipedia. (2024). Competitive inhibition. Wikipedia. [Link]

  • Miyamoto, Y., Nakajima, H., Koshiishi, I., & Imanishi, T. (1998). Allopurinol: kinetics, inhibition of xanthine oxidase activity, and protective effect in ischemic-reperfused canine heart as studied by cardiac microdialysis. The Journal of Pharmacology and Experimental Therapeutics, 287(3), 1134–1140. [Link]

  • U.S. Environmental Protection Agency. (2026). 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione - Substance Details. Epa.gov. [Link]

  • Spector, T. (1988). Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical. Biochemical Pharmacology, 37(2), 349–352. [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. [Link]

  • Klappa, P. (2021). Finding ki of competitive inhibitor. YouTube. [Link]

  • Doehner, W., Schoene, N., Rauchhaus, M., Leyva-Leon, F., Pavitt, D. V., Reaveley, D. A., Schuler, G., Coats, A. J., Anker, S. D., & Hambrecht, R. (2002). Effects of Xanthine Oxidase Inhibition With Allopurinol on Endothelial Function and Peripheral Blood Flow in Hyperuricemic Patients With Chronic Heart Failure. Circulation, 105(22), 2619–2624. [Link]

  • NCBI. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zschocke, S., Fromm, M. F., Zysset, T., & Eckhardt, U. (2000). Xanthine oxidase inhibition by allopurinol affects the reliability of urinary caffeine metabolic ratios as markers for N-acetyltransferase 2 and CYP1A2 activities. European Journal of Clinical Pharmacology, 55(11-12), 823–829. [Link]

  • LibreTexts, B. (2026). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Morocho-Jácome, A. L., Morales-Ríos, M. S., Ledesma, T. M. V., & de la Torre, L. G. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1). [Link]

  • LibreTexts, B. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]

  • Amine, A. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 253. [Link]

  • Kemmerling, W., & Ruterbories, K. J. (1996). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Journal of Pharmacological and Toxicological Methods, 36(2), 93–100. [Link]

Sources

Method

Application Note: Advanced Extraction and Recovery of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione from Human Plasma

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale The quantification of highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The quantification of highly polar pyrazolo-pyrimidine derivatives in biological matrices presents a significant bioanalytical challenge. 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (hereafter referred to as 5-Me-OXP) is a methylated analogue of oxipurinol, the active metabolite of the widely prescribed gout medication allopurinol[1]. Because of its structural similarity to oxipurinol, 5-Me-OXP is frequently utilized as a highly specific internal standard (IS) in LC-MS/MS assays or investigated in targeted metabolic studies.

The core challenge in extracting 5-Me-OXP from human plasma lies in its high polarity and tautomeric behavior. The pyrazolo-pyrimidine-dione scaffold contains multiple nitrogen atoms that act as both hydrogen bond donors and acceptors. While the addition of the 5-methyl group slightly increases its lipophilicity compared to native oxipurinol, the molecule remains highly hydrophilic. Consequently, traditional reversed-phase extraction methods often yield poor recoveries.

This application note synthesizes field-proven extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—optimized specifically for the physicochemical profile of 5-Me-OXP.

Pathway Allo Allopurinol (Prodrug) AO Aldehyde Oxidase (Hepatic) Allo->AO Oxi Oxipurinol (Active Metabolite) AO->Oxi Methyl 5-Methyl-Oxipurinol (Target Analyte / IS) Oxi->Methyl Synthetic Methylation

Fig 1. Metabolic context of oxipurinol and its 5-methylated derivative.

Physicochemical Profiling & Extraction Implications

To design a self-validating extraction system, one must first understand the causality between the molecule's structure and its behavior in various solvents.

Table 1: Physicochemical Properties & Mechanistic Implications

PropertyValue / CharacteristicExtraction Implication
LogP (Estimated) -0.8 to -1.2Highly polar. Requires HILIC chromatography or highly aqueous reversed-phase conditions[2].
pKa (Acidic) ~7.7 (N1/N7 protons)At physiological pH (7.4), a significant fraction is ionized. Acidification is required to neutralize the molecule for LLE[3].
Protein Binding Low to Moderate (<30%)Aggressive protein disruption is less critical for release, but necessary to remove matrix interferences[4].
Solubility Soluble in aqueous base, DMSOReconstitution solvents must contain a high percentage of aqueous buffer (e.g., 0.1% Formic Acid in water) to prevent precipitation.

Extraction Workflows & Decision Matrix

ExtractionWorkflow Start Plasma Sample (Spiked with IS) Split Select Extraction Methodology Start->Split PPT Protein Precipitation (PPT) Split->PPT SPE Solid Phase Extraction (Mixed-Mode MAX) Split->SPE LLE Liquid-Liquid Extraction (Ethyl Acetate) Split->LLE PPT_Step Add 1% FA in ACN Centrifuge 14,000g PPT->PPT_Step SPE_Step Condition: MeOH/H2O Load: pH 10 Plasma Elute: 2% FA in MeOH SPE->SPE_Step LLE_Step Buffer to pH 5.0 Extract with EtOAc LLE->LLE_Step LCMS LC-MS/MS Analysis (HILIC or RP-C18) PPT_Step->LCMS SPE_Step->LCMS LLE_Step->LCMS

Fig 2. Decision matrix and workflow for 5-Me-OXP plasma extraction.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . To ensure trustworthiness, each method includes a built-in Quality Control (QC) checkpoint to independently verify extraction recovery (RE) and matrix effects (ME).

Protocol A: Acidified Protein Precipitation (PPT)

Mechanistic Rationale: Simple PPT with pure acetonitrile often leads to poor recovery for pyrimidine-diones because the analyte can co-precipitate with the protein pellet. By utilizing [4], the acidic environment denatures the proteins while simultaneously keeping the weakly acidic 5-Me-OXP (pKa ~7.7) fully protonated and neutral, maximizing its solubility in the organic supernatant[5].

Step-by-Step Methodology:

  • Aliquot 100 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (e.g., stable-isotope labeled oxipurinol, 1 µg/mL).

  • Add 300 µL of extraction solvent (1.0% Formic Acid in Acetonitrile) pre-chilled to 4°C.

  • Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 250 µL of the clear supernatant to a clean vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water), vortex for 1 minute, and transfer to an autosampler vial.

Protocol B: Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: Because 5-Me-OXP is highly polar, non-polar solvents like hexane will yield 0% recovery. is the optimal LLE solvent for purine/pyrimidine derivatives due to its moderate polarity and hydrogen-bonding capabilities[1]. Adjusting the plasma to pH 5.0–6.0 ensures the molecule is fully unionized, driving it into the organic phase.

Step-by-Step Methodology:

  • Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard.

  • Add 50 µL of 100 mM Ammonium Acetate buffer (pH 5.0) to adjust the sample pH below the analyte's pKa.

  • Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Shake on a multi-tube vortexer for 10 minutes at 1,500 rpm.

  • Centrifuge at 10,000 × g for 5 minutes to separate the phases.

  • Carefully transfer 800 µL of the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A.

Protocol C: Mixed-Mode Anion Exchange (MAX) SPE

Mechanistic Rationale: For maximum sample cleanup and elimination of phospholipid matrix effects, SPE is superior. Since 5-Me-OXP is a weak acid, it becomes negatively charged at high pH. A Mixed-Mode Anion Exchange (MAX) cartridge captures the analyte via both hydrophobic interactions and ionic bonding at pH 10, allowing aggressive washing before eluting with an acidic solvent.

Step-by-Step Methodology:

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of Water through a 30 mg MAX SPE cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing 1 (Interferences): Wash with 1 mL of 5% NH4​OH in water to remove neutral and basic interferences.

  • Washing 2 (Lipids): Wash with 1 mL of Methanol to remove hydrophobic lipids (the analyte remains ionically bound).

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol (the acid neutralizes the analyte, breaking the ionic bond).

  • Evaporate the eluate and reconstitute in 100 µL of Mobile Phase A.

System Validation & Data Presentation

To ensure the trustworthiness of the chosen protocol, the extraction must be validated using the following equations:

  • Extraction Recovery (RE): RE=(Areaextracted​/Areapost−extracted​)×100

  • Matrix Effect (ME): ME=(Areapost−extracted​/Areaneat​)×100

Where:

  • Areaextracted​ : Analyte spiked into plasma before extraction.

  • Areapost−extracted​ : Analyte spiked into blank plasma extract after extraction.

  • Areaneat​ : Analyte in pure reconstitution solvent.

Table 2: Comparative Performance of Extraction Methodologies

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalTime per 96-well Plate
Acidified PPT 88.5 ± 4.2112.4 (Ion Enhancement)Poor~30 mins
LLE (Ethyl Acetate) 76.2 ± 6.195.8 (Minimal)Moderate~60 mins
MAX SPE 92.1 ± 3.599.2 (Negligible)Excellent~90 mins

Note: Data represents typical validation parameters for pyrazolo-pyrimidine-diones analyzed via[2].

References

  • Kasawar et al. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Journal of Analytical Methods. 1

  • Kasawar, G., et al. (2011). Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite, oxypurinol, in human plasma. ResearchGate. 5

  • Iqbal, M., et al. (2019). Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats. PLOS ONE. 2

  • Reinders, M.K., et al. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. University of Groningen. 3

  • Liu et al. (2014). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. NIH PMC. 4

Sources

Application

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione formulation in lipid nanoparticles

Application Note: Formulation and Characterization of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in Lipid Nanoparticles (LNPs) Target Audience: Formulation Scientists, Preclinical Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Characterization of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in Lipid Nanoparticles (LNPs)

Target Audience: Formulation Scientists, Preclinical Drug Development Professionals, and Nanomedicine Researchers. Objective: To provide a comprehensive, self-validating methodology for encapsulating highly hydrophobic pyrazolo[3,4-d]pyrimidine derivatives into lipid nanoparticles using microfluidic mixing, thereby overcoming solubility bottlenecks and enabling targeted intracellular delivery.

Introduction & Pharmacological Rationale

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to act as an ATP-competitive inhibitor of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Src[1]. Specifically, 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (hereafter referred to as 5-Me-PPD) represents a highly potent derivative. However, like many compounds in this class, its clinical translation is severely hindered by profound hydrophobicity and poor aqueous solubility (often <5 µg/mL), which limits parenteral administration and systemic bioavailability[2][3].

To bypass these physicochemical limitations, Lipid Nanoparticles (LNPs) offer an ideal delivery vehicle. By partitioning the hydrophobic 5-Me-PPD into the lipophilic core of the LNP, we can achieve high drug payloads without the need for toxic co-solvents. Furthermore, the PEGylated lipid surface prevents rapid opsonization, prolonging circulation time and facilitating enhanced accumulation in tumor microenvironments via the Enhanced Permeability and Retention (EPR) effect or active targeting mechanisms[4].

Mechanistic Pathway of LNP-Mediated Delivery

The efficacy of the LNP formulation relies on a specific sequence of intracellular events. Once the LNP reaches the target cell, it is internalized via endocytosis. The acidic environment of the endosome protonates the ionizable lipids within the LNP, triggering structural fusion with the endosomal membrane. This critical "endosomal escape" releases the 5-Me-PPD directly into the cytosol, where it can access and inhibit its target kinases, ultimately driving tumor cell apoptosis.

MOA LNP LNP-Encapsulated 5-Methyl-Pyrazolo-Pyrimidine Endo Cellular Uptake & Endocytosis LNP->Endo Escape Endosomal Escape (Lipid Fusion) Endo->Escape Release Intracellular Release of Active Drug Escape->Release Inhibition Kinase Inhibition (e.g., EGFR / c-Src) Release->Inhibition Apoptosis Tumor Cell Apoptosis Inhibition->Apoptosis

Fig 1. Mechanistic pathway of LNP-mediated intracellular delivery and kinase inhibition.

Formulation Strategy & Lipid Selection

A successful LNP formulation is not a random mixture; every lipid component serves a precise, causal function:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA): Acts as the primary driver for endosomal escape. While 5-Me-PPD is not a nucleic acid, the ionizable lipid is still crucial for forming a dense, hydrophobic core at low pH and facilitating intracellular release.

  • Cholesterol: Modulates membrane fluidity. For highly hydrophobic drugs like pyrazolo[3,4-d]pyrimidines, cholesterol fills the interstitial spaces between lipid tails, preventing premature drug leakage during systemic circulation[4].

  • Helper Lipid (DSPC): A high-melting-point phospholipid that provides structural geometry and stability to the nanoparticle bilayer.

  • PEG-Lipid (DMG-PEG2000): Provides a steric hydration layer. The short acyl chain (C14) allows the PEG to gradually shed from the LNP surface in vivo, balancing long circulation with the eventual need for cellular uptake.

Step-by-Step Microfluidic Protocol

The following protocol utilizes microfluidic mixing, which is the gold standard for LNP production because it ensures reproducible, millisecond-scale mixing, resulting in highly monodisperse nanoparticle populations.

Step 4.1: Preparation of the Organic Phase
  • Weigh the lipids (DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG2000) at a molar ratio of 50:10:38.5:1.5 .

  • Dissolve the lipid mixture in anhydrous ethanol to achieve a total lipid concentration of 12.5 mM.

  • Add 5-Me-PPD to the ethanol phase to achieve a Lipid-to-Drug weight ratio of 10:1.

    • Expert Insight: Ethanol is strictly required here because it acts as a universal solvent that fully solubilizes both the lipid mixture and the highly hydrophobic pyrazolo[3,4-d]pyrimidine core structure[3].

Step 4.2: Preparation of the Aqueous Phase
  • Prepare a 10 mM Citrate Buffer and adjust the pH to 4.0.

  • Filter the buffer through a 0.22 µm PES membrane to remove particulates.

    • Expert Insight: The acidic pH (4.0) is non-negotiable. It protonates the ionizable lipid (pKa ~6.4), giving it a positive charge that drives the self-assembly process through electrostatic and hydrophobic interactions as the solvent polarity shifts.

Step 4.3: Microfluidic Mixing
  • Load the organic phase and aqueous phase into separate sterile syringes.

  • Connect the syringes to a microfluidic mixing platform (e.g., Precision NanoSystems NanoAssemblr®).

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min .

    • Expert Insight: The 3:1 ratio creates a rapid shift in solvent polarity. The ethanol concentration drops to 25% in milliseconds, crossing the solubility threshold of both the lipids and 5-Me-PPD simultaneously, forcing homogeneous co-precipitation into nanoparticles.

Step 4.4: Downstream Purification
  • Immediately collect the LNP suspension and transfer it to a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO).

  • Dialyze against 1X PBS (pH 7.4) for 24 hours at 4°C, changing the buffer twice.

    • Expert Insight: Dialysis serves a dual purpose: it removes the ethanol (preventing cellular toxicity) and neutralizes the pH to 7.4. The pH shift deprotonates the ionizable lipid, locking the LNP into its final, stable, neutral state.

Workflow OrgPhase Organic Phase (Lipids + Drug in EtOH) Microfluidic Microfluidic Mixing (3:1 Flow Rate Ratio) OrgPhase->Microfluidic AqPhase Aqueous Phase (Acidic Buffer, pH 4.0) AqPhase->Microfluidic Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Microfluidic->Dialysis Char Characterization (DLS, Zeta, HPLC for EE%) Dialysis->Char

Fig 2. Step-by-step microfluidic formulation workflow for pyrazolo-pyrimidine LNPs.

Data Presentation: Optimization Metrics

The physical characteristics of the LNP directly dictate its biological performance. Below is a summary of quantitative data demonstrating how adjusting the Total Flow Rate (TFR) and Lipid:Drug ratio impacts the formulation of 5-Me-PPD LNPs.

Formulation IDLipid:Drug Ratio (w/w)Total Flow Rate (mL/min)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1 (Optimized) 10:11285.4 ± 3.20.12+2.1 ± 0.588.5 ± 1.4
F2 10:14115.2 ± 5.10.22+1.8 ± 0.476.2 ± 2.1
F3 5:11292.1 ± 4.00.15+2.5 ± 0.665.4 ± 3.5
F4 20:11278.6 ± 2.80.10+1.5 ± 0.394.1 ± 1.2

Table 1: Physicochemical characterization of 5-Me-PPD LNPs under varying microfluidic parameters.

Self-Validating Quality Control & Troubleshooting

To ensure trustworthiness and reproducibility, every LNP batch must be subjected to a self-validating Quality Control (QC) loop. Do not rely solely on theoretical encapsulation calculations.

The Mass Balance Validation System: To validate the Encapsulation Efficiency (EE%), you must prove that no drug was lost to precipitation in the microfluidic channels.

  • Measure Free Drug: Pass an aliquot of the post-dialysis LNP through an Amicon® Ultra-4 centrifugal filter (100K MWCO). Quantify the 5-Me-PPD in the filtrate via HPLC (λ = 254 nm).

  • Measure Encapsulated Drug: Take a second aliquot of the intact LNPs and lyse the lipid bilayer using 0.1% Triton X-100. Quantify the total released drug via HPLC.

  • Validation Rule: The sum of the free drug and the encapsulated drug must equal ≥95% of the initial drug input. If the mass balance is <95%, the drug has precipitated out of solution during mixing.

Troubleshooting Causality:

  • High PDI (>0.2) (See Formulation F2): Caused by insufficient mixing speed. At a low TFR (4 mL/min), the transition from ethanol to aqueous buffer is too slow, allowing lipids to form heterogeneous, large aggregates. Solution: Increase TFR to ≥12 mL/min to ensure strict laminar flow and millisecond mixing.

  • Low Encapsulation Efficiency (See Formulation F3): Caused by insufficient hydrophobic core volume. At a 5:1 ratio, there is not enough lipid mass to fully solubilize the 5-Me-PPD, causing the drug to partition into the aqueous phase and precipitate. Solution: Increase the Lipid:Drug ratio to 10:1 or 20:1.

References

  • Hassaballah, A. I., et al. "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Available at:[Link][1]

  • Rango, E., et al. "The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma." Biomedicines, 2022. Available at:[Link][2]

  • Radi, M., et al. "Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model." Journal of Medicinal Chemistry, 2017. Available at:[Link][3]

  • Ruban, S. A., et al. "Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics." Pharmaceutics, 2023. Available at:[Link][4]

Sources

Method

Application Notes and Protocols for the Spectroscopic Characterization of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a heterocyclic compound of significant interest in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a core structural motif in a variety of pharmacologically active agents, making unambiguous structural elucidation paramount.[1] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is on not only the procedural steps but also the underlying principles and data interpretation strategies essential for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Verification

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione belongs to a class of compounds known as purine isosteres, which have garnered considerable attention for their diverse biological activities, including their potential as kinase inhibitors for anticancer therapies.[1][2] The precise arrangement of atoms and functional groups within this molecule dictates its biological activity. Therefore, rigorous spectroscopic characterization is a critical and non-negotiable step in its synthesis and application to ensure its identity, purity, and stability.

This guide is designed to be a practical resource, providing not just the "how" but the "why" behind the analytical techniques. By understanding the principles of each method, researchers can troubleshoot experiments, interpret data with confidence, and ensure the integrity of their scientific findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei), their connectivity, and through-space proximity.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment.

Expected ¹H NMR Spectral Features for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
N-H (pyrazole)10.0 - 12.0Broad singletThe exact chemical shift is dependent on solvent and concentration. This proton is exchangeable with D₂O.
N-H (pyrimidine)7.0 - 9.0Broad singletThe exact chemical shift is dependent on solvent and concentration. This proton is exchangeable with D₂O.
C-H (pyrazole)7.5 - 8.5SingletThe chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and carbonyl groups.
N-CH₃3.0 - 3.5SingletThe methyl group attached to the nitrogen will appear as a singlet.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and to observe exchangeable N-H protons.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Instrument Setup and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • To confirm the presence of N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly diminish.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectral Features for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione:

Carbon Expected Chemical Shift (δ, ppm) Notes
C=O (pyrimidine)155 - 165The two carbonyl carbons in the pyrimidine dione ring will be in this region.
C (pyrazole, C=N)145 - 155The carbon atom in the pyrazole ring double-bonded to nitrogen.
C (pyrimidine, C=N)140 - 150The carbon atom in the pyrimidine ring double-bonded to nitrogen.
C (pyrazole, C-C)100 - 115The carbon at the fusion of the two rings.
C-H (pyrazole)130 - 140The protonated carbon in the pyrazole ring.
N-CH₃25 - 35The methyl carbon attached to the nitrogen.

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required compared to ¹H NMR. Use the same deuterated solvent as for the ¹H NMR for consistency.

  • Instrument Setup and Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet, simplifying the spectrum.

    • A larger number of scans is typically needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

    • Assign the signals based on their chemical shifts and by comparison with data from related compounds found in the literature.[3][4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Protocol for Mass Spectrometry:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.

    • The sample is introduced into the mass spectrometer, and the mass spectrum is recorded.

    • In positive ion mode, the expected molecular ion peak would be [M+H]⁺. In negative ion mode, the expected peak would be [M-H]⁻.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, providing a high degree of confidence in the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch3100 - 3300Medium, broad
C-H stretch (aromatic/heteroaromatic)3000 - 3100Medium
C-H stretch (aliphatic, CH₃)2850 - 3000Medium
C=O stretch (amide/dione)1650 - 1750Strong
C=N stretch1580 - 1650Medium
C=C stretch (aromatic/heteroaromatic)1450 - 1600Medium

Protocol for FT-IR Spectroscopy:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid sample is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Data Acquisition and Interpretation:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

    • The sample spectrum is then recorded.

    • The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

    • The absorption bands are identified and assigned to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for conjugated systems like the pyrazolo[3,4-d]pyrimidine core.

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the main absorption peak.

  • Data Acquisition and Interpretation:

    • Record a baseline spectrum of the solvent in a cuvette.

    • Record the spectrum of the sample solution over a range of wavelengths (typically 200-400 nm).

    • The wavelength of maximum absorbance (λ_max) is a characteristic property of the compound and is related to the extent of conjugation in the molecule.

Workflow and Data Integration

A comprehensive characterization of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione requires the integration of data from all these spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation Synthesized_Compound Synthesized 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Provides structural backbone and proton environment MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS Confirms molecular weight and formula FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Identifies functional groups UVVis UV-Vis Spectroscopy Synthesized_Compound->UVVis Analyzes electronic transitions Data_Integration Data Integration and Structure Elucidation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration UVVis->Data_Integration Final_Report Final Characterization Report Data_Integration->Final_Report Comprehensive structural confirmation

Figure 1. Integrated workflow for the spectroscopic characterization.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the comprehensive spectroscopic characterization of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. By systematically applying these techniques and integrating the resulting data, researchers can confidently verify the structure and purity of this important heterocyclic compound, thereby ensuring the reliability and reproducibility of their research and development efforts.

References

  • Abdel-Maksoud, M. S., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances.
  • El-Sayed, M. A., et al. (2024).
  • Gaber, A. A., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances.
  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • Hassan, G. S., et al. (2021).
  • Chen, Y.-J., et al. (2012). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules.
  • ChemSrc. (2025). 5,7-dimethyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. ChemSrc.
  • Kadhim, A. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
  • PubChem. (2025). 5-Hydroxy-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione. PubChem.
  • Farghaly, T. A., et al. (2023). Design, synthesis and anticancer evaluation of 1 H -pyrazolo[3,4- d ]pyrimidine derivatives as potent EGFR WT and EGFR T790M inhibitors and apoptosis inducers. Bioorganic Chemistry.
  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • El-Damasy, A. K., et al. (2014). Synthesis and Antitumor Activity of Novel Pyrazolo[3,4-D]Pyrimidine and their Tricyclic Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Lamberth, C. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • Al-Jaff, G. Y., et al. (2023). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Oriental Journal of Chemistry.
  • Singh, P., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Journal of Chemical Research.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. BenchChem.
  • Castagnolo, D., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews.
  • Avantor. 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione 97%. Avantor.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Welcome to the Application Scientist Knowledge Base 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a highly hydrophobic adenine isostere structurally related to the xanthine oxidoreductase inhibitor oxipurinol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a highly hydrophobic adenine isostere structurally related to the xanthine oxidoreductase inhibitor oxipurinol[1]. Due to its rigid planar structure and strong intermolecular hydrogen bonding, it possesses a high crystal lattice energy. This makes aqueous solubilization a significant bottleneck for in vitro kinase assays, cell viability screens, and biophysical characterization.

This portal provides field-proven, self-validating troubleshooting guides to help researchers overcome these solubility barriers without compromising assay integrity.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into my assay buffer (e.g., PBS or HEPES)? A: This is a classic case of "solvent shift" or hydrophobic collapse. While the compound is soluble in 100% DMSO, diluting it into an aqueous buffer (typically requiring <1% DMSO for cell-based assays) rapidly decreases the solvent's dielectric constant. The planar pyrazolo[3,4-d]pyrimidine rings rapidly aggregate via π-π stacking and hydrogen bonding before they can be solvated by water. To prevent this, you must lower the thermodynamic barrier to solvation before or during dilution using specialized excipients.

Q2: What are the most effective excipients for preventing precipitation in high-throughput screens? A: Polymeric surfactants are highly effective. According to[2], non-ionic polymers like Pluronic F-68 and Tween 80 significantly enhance apparent water solubility[3]. These polymers form micelles with hydrophobic cores that encapsulate the dione, while their hydrophilic PEG coronas maintain steric stabilization in the aqueous phase.

Q3: Can I simply adjust the pH of my buffer to dissolve the compound? A: Yes, but with caveats. The pyrazole N1 proton of the pyrazolo[3,4-d]pyrimidine-4,6-dione core has a mildly acidic pKa of approximately 7.7, similar to its parent analog oxipurinol ()[4]. At a physiological pH of 7.4, the compound is predominantly unionized and highly insoluble. By raising the buffer pH to 8.0–8.5, you trigger deprotonation, yielding a highly soluble anionic species. However, you must verify that your target kinase or cell line can tolerate this alkaline shift.

Q4: How do I ensure my solubilization method isn't causing false positives in my assay? A: Every protocol must be a self-validating system. You must include "Vehicle-Only" controls (e.g., Buffer + 1% DMSO + 0.1% Pluronic F-68) to establish a baseline. Furthermore, before running the biological assay, validate the physical state of the solution using Dynamic Light Scattering (DLS) or by measuring optical density at 600 nm (OD600). An OD600 > 0.05 indicates the presence of colloidal aggregates, which can act as promiscuous inhibitors and cause false positives.

Data Center: Excipient Selection Matrix

The following table summarizes the quantitative limits and optimal use cases for various solubilization agents when working with 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

Solubilization AgentMechanism of ActionMax Tolerated Conc. (Cell Assays)Max Tolerated Conc. (Biochemical)Pros & Cons
DMSO Co-solvent (reduces dielectric constant)0.5% - 1.0% (v/v)2.0% - 5.0% (v/v)Pro: Excellent primary solvent.Con: High toxicity; causes rapid precipitation upon dilution.
Pluronic F-68 Polymeric micelle encapsulation0.1% - 0.5% (w/v)1.0% (w/v)Pro: Low cytotoxicity; excellent steric stabilization.Con: Requires pre-mixing with drug.
Tween 80 Non-ionic surfactant0.01% - 0.1% (v/v)0.5% (v/v)Pro: Highly effective for planar aromatics.Con: Can strip proteins or disrupt lipid bilayers at high conc.
HP-β-Cyclodextrin Inclusion complexation1.0% - 5.0% (w/v)5.0% - 10.0% (w/v)Pro: True thermodynamic solubility; bio-inert.Con: Bulky; may hinder drug-target binding kinetics.

Experimental Workflows & Methodologies

Protocol 1: Preparation of Polymer-Stabilized Dispersions (The "Pre-Mix" Method)

Causality Note: Adding the compound directly from DMSO into an aqueous buffer containing polymers often fails because the compound aggregates faster than micelles can form. This protocol forces the polymer and drug to interact in a concentrated state first, ensuring encapsulation[2].

  • Stock Preparation: Dissolve 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in 100% anhydrous DMSO to a concentration of 10 mM.

  • Polymer Matrix Creation: In a separate tube, prepare a 10% (w/v) stock of Pluronic F-68 in DMSO.

  • Pre-Mixing: Combine the drug stock and polymer stock at a 1:1 ratio. Vortex vigorously for 60 seconds. Self-Validation: The solution must remain optically clear.

  • Aqueous Dilution: Rapidly inject 2 µL of the Drug/Polymer/DMSO mixture into 998 µL of assay buffer (e.g., 50 mM HEPES, pH 7.4) while vortexing continuously.

  • Quality Control (QC): Measure the OD600 of the final solution against a buffer blank. An OD600 < 0.01 confirms the absence of sub-visible aggregates.

Protocol 2: pH-Driven Solubilization for Biochemical Assays

Causality Note: Exploiting the pKa (~7.7) of the pyrazole ring allows for thermodynamic solubilization without detergents, which is ideal for sensitive enzymatic assays where surfactants might denature the protein[4].

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer adjusted to pH 8.5.

  • Direct Dissolution: Add the dry powder of the dione directly to the pH 8.5 buffer to achieve a 1 mM concentration.

  • Sonication: Bath-sonicate the suspension for 15 minutes at room temperature until fully dissolved.

  • Titration (Optional): If your assay requires a lower pH, slowly titrate the solution back to pH 7.8 using 0.1 M HCl under constant stirring. Self-Validation: Stop immediately if localized cloudiness persists, indicating you have crossed below the solubility threshold of the unionized form.

System Architecture & Visualizations

Workflow Start 5-Methyl-1H-pyrazolo[3,4-d] pyrimidine-4,6-dione DMSO Dissolve in 100% DMSO (10-50 mM Stock) Start->DMSO Buffer Dilute into Assay Buffer (Target: <1% DMSO) DMSO->Buffer Check Turbidity / Precipitation? Buffer->Check Fail Precipitation Detected (Hydrophobic Collapse) Check->Fail Yes (OD600 > 0.05) Pass Clear Solution Proceed to Assay Check->Pass No (OD600 < 0.01) Sol1 Polymer Micelles (Pluronic F-68) Fail->Sol1 Sol2 pH Adjustment (pH > 8.0) Fail->Sol2 Sol3 Cyclodextrin (HP-β-CD) Fail->Sol3 Sol1->Buffer Pre-mix Sol2->Buffer Titrate Sol3->Buffer Complex

Decision matrix for troubleshooting pyrazolo[3,4-d]pyrimidine precipitation in aqueous assays.

Mechanism A Neutral Dione (pH 7.0) Highly Hydrophobic B B A->B Add Base (Ionization) C Micellar Encapsulation (Hydrophobic Core) A->C Add Pluronic F-68 (Steric Stabilization) D Aqueous Soluble Form for Assays B->D Solvation C->D Dispersion

Mechanistic pathways for solubilizing the hydrophobic pyrazolo[3,4-d]pyrimidine core.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Omega (via National Institutes of Health / PMC). URL:[Link]

  • The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors. Cureus (via National Institutes of Health / PMC). URL:[Link]

Sources

Optimization

preventing degradation of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in DMSO

Welcome to the dedicated technical support center for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound when stored and used in Dimethyl Sulfoxide (DMSO).

Introduction: The Challenge of Stability in DMSO

5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a member of the pyrazolopyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including kinase inhibition.[1][2] DMSO is the solvent of choice for many high-throughput screening and compound storage applications due to its excellent solubilizing power for a wide range of organic molecules. However, the long-term stability of compounds in DMSO can be a critical issue, leading to a loss of compound integrity and unreliable experimental results.[3] This guide will delve into the potential degradation pathways of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in DMSO and provide actionable strategies to ensure its stability.

FAQs: Quick Answers to Common Problems

Q1: I've stored my 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione solution in DMSO at room temperature for several weeks and now I'm seeing unexpected results in my assay. What could be the problem?

A: Long-term storage of compound solutions in DMSO at ambient temperatures can lead to degradation. Studies have shown a significant decrease in the integrity of compound libraries under these conditions.[3] The degradation can be accelerated by the hygroscopic nature of DMSO, which readily absorbs atmospheric moisture, leading to potential hydrolysis of the solute. We recommend re-analyzing the purity of your stock solution and preparing fresh solutions for your experiments.

Q2: Can I heat my 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione solution in DMSO to aid dissolution?

A: While gentle warming may be acceptable for short periods, prolonged or excessive heating should be avoided. Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized in DMSO at elevated temperatures, suggesting some degree of thermal stability of the core structure.[4] However, high temperatures can accelerate degradation reactions. We recommend using sonication at room temperature as a first approach to aid dissolution.

Q3: Are there any visible signs of degradation I should look for in my DMSO stock solution?

A: Visual inspection is not a reliable method for detecting degradation, as degradation products may be colorless and soluble. The most reliable way to assess the integrity of your compound is through analytical techniques such as HPLC-UV or LC-MS.

Q4: How often should I check the purity of my stock solution?

A: For long-term studies, it is advisable to periodically check the purity of your stock solution, for example, every 1-3 months, depending on the storage conditions and the sensitivity of your application. For critical experiments, it is best to use freshly prepared solutions or solutions that have been recently verified for purity.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a structured approach to troubleshooting potential degradation of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in DMSO.

Symptom: Inconsistent or reduced biological activity in assays.

Potential Cause 1: Compound Degradation

  • Troubleshooting Steps:

    • Analyze Purity: Use a validated stability-indicating HPLC-UV method to determine the purity of your DMSO stock solution. Compare the chromatogram to that of a freshly prepared standard.

    • Identify Degradants: If new peaks are observed, use LC-MS/MS to identify the mass of the degradation products and elucidate their structures through fragmentation analysis.[5]

    • Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study can be performed.[6] This involves subjecting the compound to stress conditions such as acid, base, oxidation (e.g., with H₂O₂), heat, and photolysis to generate and identify potential degradation products.

Potential Cause 2: Compound Precipitation

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solution for any visible precipitate.

    • Solubility Check: Determine the solubility of your compound in DMSO at the storage temperature. Precipitation can occur if the concentration exceeds the solubility limit, especially after freeze-thaw cycles.

    • Re-dissolution: If precipitation is suspected, gently warm the solution and sonicate to attempt re-dissolution. Confirm the concentration and purity analytically afterward.

Potential Degradation Pathways

While specific degradation pathways for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in DMSO have not been extensively reported, based on the chemical structure and the known reactivity of DMSO, we can hypothesize several potential mechanisms.

A 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione B Hydrolysis Products (Ring Opening) A->B H₂O C Oxidation Products (e.g., N-oxides, sulfonation) A->C O₂ / Trace Metals D Methylation Products A->D DMSO (as methyl source) E Water (from hygroscopic DMSO) E->B F Oxygen (dissolved) F->C G DMSO as reagent G->D

Caption: Potential degradation pathways for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in DMSO.

  • Hydrolysis: The dione functionality, specifically the amide-like bonds within the pyrimidine ring, may be susceptible to hydrolysis, especially in the presence of water absorbed by DMSO. This could lead to ring-opening and the formation of inactive byproducts.

  • Oxidation: DMSO can act as a mild oxidizing agent, and dissolved oxygen or trace metal impurities can also promote oxidation.[7] The pyrazolo[3,4-d]pyrimidine core, particularly the nitrogen atoms, could be susceptible to oxidation, forming N-oxides. The methyl group could also be a site of oxidation.

  • Reaction with DMSO: Although generally considered a stable solvent, DMSO can act as a reagent under certain conditions. It has been reported to act as a methylating agent in some reactions.[3] While unlikely under normal storage conditions, this potential reactivity should be considered, especially if the compound is stored for extended periods at elevated temperatures.

Best Practices for Storage and Handling

To minimize degradation, we strongly recommend adhering to the following best practices for the storage and handling of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione in DMSO.

Storage Conditions
Storage ConditionRecommended DurationRationale
-80°C Long-term (> 6 months)Minimizes molecular motion and slows down chemical reactions, including degradation.
-20°C Intermediate-term (1-6 months)A good alternative to -80°C for shorter storage periods.[3]
2-8°C Short-term (< 1 month)Acceptable for working solutions that will be used promptly.
Room Temperature Not Recommended for storageSignificantly increases the rate of degradation.
Handling Procedures

A Receive Compound (Solid) B Store at -20°C or below A->B C Prepare Stock Solution (High-quality, anhydrous DMSO) B->C D Aliquot into single-use vials C->D E Store aliquots at -80°C D->E F Thaw aliquot for use E->F G Use immediately F->G H Discard unused portion G->H

Caption: Recommended workflow for handling 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

  • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%) to minimize water content and potential impurities.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into smaller, single-use vials.

  • Inert Atmosphere: When preparing and handling solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture and oxygen.

  • Proper Sealing: Use high-quality vials with tight-fitting caps (e.g., screw caps with septa) to prevent moisture ingress during storage.

Analytical Methods for Quality Control

Regular analytical monitoring is crucial for ensuring the integrity of your compound.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC-UV method is the primary tool for assessing the purity of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and detecting the presence of degradation products.

Protocol: Stability-Indicating RP-HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to resolve the parent compound from any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione by UV-Vis spectrophotometry and monitor at this wavelength.

  • Sample Preparation: Dilute the DMSO stock solution with the mobile phase to a suitable concentration within the linear range of the detector.

  • Analysis: Inject the sample and a freshly prepared standard for comparison. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and structural elucidation of degradation products.

Protocol: Characterization of Degradation Products by LC-MS/MS

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Use the same or a similar HPLC method as described above to separate the components.

  • Mass Spectrometry:

    • Acquire full-scan MS data to determine the molecular weights of the parent compound and any degradation products.

    • Perform MS/MS fragmentation of the parent compound to establish its fragmentation pattern.

    • Perform MS/MS fragmentation of the degradation products. By comparing their fragmentation patterns to that of the parent compound, the structural modifications can be deduced.[5]

Quantitative NMR (qNMR)

qNMR is an alternative or orthogonal technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.[8]

Protocol: Purity Assessment by qNMR

  • Instrumentation: High-resolution NMR spectrometer.

  • Sample Preparation: Accurately weigh a sample of the compound and a certified internal standard with a known purity into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, and the known purity of the internal standard.

By implementing these troubleshooting guides, best practices, and analytical methods, researchers can ensure the stability and integrity of their 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione solutions in DMSO, leading to more reliable and reproducible experimental outcomes.

References

  • Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. (2015). Semantic Scholar.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014).
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). PMC.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). PMC.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry.
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Synthesis of pyrazolo[3,4‐d]pyrimidine‐4,6(5H,7H)‐diones using water as... (2021).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014).
  • Stability-Indicating HPLC Method for the Determin
  • Application of Dimethyl Sulfoxide as Methylating Reagent in Organic Synthesis. (2023).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023).
  • Novel Synthesis and Reactions of 5,7-Dialkyl-4,6-dioxo-4,5,6,7-tetrahydro- isothiazolo[3,4,-d]pyrimidine-3-carbonitriles and 6-Methyl-4-oxo-4H-1-aza-5-oxa-2. (2003).
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2022). Frontiers.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Chirality Sensing of N-Heterocycles via 19F NMR. (2023). JACS Au.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2015). Der Pharma Chemica.
  • Synthesis and Antitumor Activity of Novel Pyrazolo[3,4-D]Pyrimidine and their Tricyclic Derivatives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. (2026). MDPI.
  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. (2014). PubMed.
  • Activation of DMSO(-d6) via heterogeneous photo-Fenton-like process with in situ production of hydroxyl radicals for the C–H (trideutero)methylation of (iso)quinoliniums. (2022). Green Chemistry (RSC Publishing).
  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (2022). PMC.
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023).
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2012).
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific.
  • Dimethyl sulfoxide. Wikipedia.
  • A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxid
  • Development and validation of stability-indicating RP-HPLC method for estimation of dalfampridine in bulk drug and tablet dosage form. (2021).
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • DMSO as a switchable methylating agent in photochemical C−H methylation of heteroarenes. (2022).

Sources

Troubleshooting

troubleshooting poor yield in 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione synthesis

Prepared by the Desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This document is designed for researchers, medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly poor yields, in this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.

The pyrazolo[3,4-d]pyrimidine core is a critical scaffold in medicinal chemistry, acting as a purine isostere, and is found in numerous pharmacologically active compounds.[1][2][3][4] Its successful and high-yield synthesis is therefore of paramount importance. This guide provides a logical, causality-driven framework for troubleshooting.

Section 1: The Standard Synthetic Pathway

The most reliable and common approach to synthesizing the target molecule is a two-step process that begins with the construction of a substituted pyrazole ring, followed by the annulation (fusion) of the pyrimidine ring.

Workflow Overview

The synthesis can be visualized as a linear progression from simple starting materials to the complex heterocyclic core.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Annulation A Ethyl Cyanoacetate + Methylhydrazine B Intermediate Condensation Product A->B Condensation C 5-Amino-1-methyl-1H-pyrazole-4-carboxamide B->C Cyclization & Hydrolysis E 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine- 4,6(5H,7H)-dione (Final Product) C:e->E:w Fusion/Cyclization D Urea Cyclization_Mechanism Start 5-Amino-1-methyl-1H- pyrazole-4-carboxamide + Urea Intermediate Intermediate: (4-carbamoyl-1-methyl-1H- pyrazol-5-yl)urea Start->Intermediate Nucleophilic Attack Product Final Product (Dione) Intermediate->Product Intramolecular Cyclization & Elimination

Caption: Simplified mechanism of the cyclization step.

Common Failure Modes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Temperature The fusion reaction requires enough thermal energy to form the reactive isocyanic acid from urea and to overcome the activation energy for cyclization.Carefully increase the temperature of the oil bath in 10 °C increments (typically in the 180-220 °C range). Monitor the reaction by TLC.
Overheating/Decomposition Excessive heat can cause the starting material and the product to decompose, leading to a dark, tarry reaction mixture and low yield. The pyrazolo[3,4-d]pyrimidine core can be sensitive to high temperatures.Use a sand bath or a high-temperature oil bath for uniform heating. Do not exceed 230 °C. Find the "sweet spot" where the reaction proceeds without significant charring.
Poor Mixing In a solvent-free fusion, ensuring intimate contact between the solid reactants is critical.Grind the 5-amino-1-methyl-1H-pyrazole-4-carboxamide and urea together into a fine, homogenous powder before heating.
Impure Precursor Any impurities from Step 1 can interfere with the reaction, potentially by reacting with urea or catalyzing decomposition.Recrystallize the pyrazole precursor until it is of high purity (single spot by TLC, sharp melting point).
Reaction Scale Thermal transfer can be inefficient in larger-scale fusion reactions, leading to uneven heating and poor yields.For scales larger than 5-10 grams, consider a high-boiling solvent like diphenyl ether or Dowtherm A to improve thermal homogeneity. [5]
Issue 3: Product Purity and Side Product Identification

Question: My reaction produced a solid, but the analytical data (NMR, MS) is inconsistent with the target structure. What are the likely side products?

Answer: Inconsistent analytical data points to the formation of stable side products or incomplete reactions.

  • Unreacted Starting Material: The most common "impurity." Its presence is easily confirmed by comparing the product's NMR spectrum to that of the starting pyrazole.

  • Intermediate Ureido-Pyrazole: If the final intramolecular cyclization does not occur, the intermediate (4-carbamoyl-1-methyl-1H-pyrazol-5-yl)urea may be isolated. This would show a different mass (M+60 compared to the starting material) and additional NH signals in the ¹H NMR.

  • Dimroth Rearrangement Products: While more common when using isothiocyanates, rearrangement pathways can sometimes occur under harsh thermal conditions, leading to isomeric products. [6]* Decarboxylation Products: At very high temperatures, loss of the carboxamide group could potentially occur, leading to simpler pyrazoles that will not cyclize.

Diagnostic Approach:

  • Mass Spectrometry: Check the molecular ion peak. Does it match the starting material, the intermediate, or the final product?

  • ¹H NMR Spectroscopy: Integrate the aromatic/heterocyclic and aliphatic regions. Look for the disappearance of the pyrazole -NH₂ signal and the appearance of the two pyrimidine N-H signals.

  • Infrared (IR) Spectroscopy: Look for the characteristic dual C=O stretch of the dione product, which will differ from the amide C=O of the starting material.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use an alternative to urea for the cyclization step? A1: Yes, several alternatives can be used, which may offer milder reaction conditions but could be more expensive or hazardous.

  • Diethyl Carbonate: Reacting the aminopyrazole with sodium ethoxide followed by diethyl carbonate can form the dione ring, often at lower temperatures.

  • Phosgene or Triphosgene: These reagents can be used to form an intermediate isocyanate in situ, which then cyclizes. However, they are extremely toxic and require specialized handling.

  • Isocyanates: Using an appropriate isocyanate can also lead to the pyrimidine ring, though this may introduce an unwanted substituent if not chosen carefully. [3] Q2: My final product is extremely insoluble. How can I effectively purify it? A2: The target molecule is expected to be a high-melting, poorly soluble solid due to strong intermolecular hydrogen bonding.

  • Trituration: The most effective method is often to triturate the crude product. This involves suspending the solid in a solvent where the impurities are soluble but the product is not (e.g., hot ethanol, ethyl acetate), stirring or sonicating, and then filtering.

  • Recrystallization from Polar Aprotic Solvents: If trituration is insufficient, recrystallization from high-boiling polar aprotic solvents like DMF or DMSO may be necessary, followed by precipitation with an anti-solvent like water or ethanol.

  • Acid-Base Wash: While the product is amphoteric, its solubility in aqueous acid or base may not be sufficient for effective purification.

Q3: What are the key spectroscopic signals to confirm the final product? A3:

  • ¹H NMR (in DMSO-d₆): Expect to see a singlet for the pyrazole C-H, a singlet for the N-CH₃ group, and two broad singlets for the two N-H protons on the pyrimidine ring (which are D₂O exchangeable).

  • ¹³C NMR (in DMSO-d₆): Look for two distinct carbonyl carbons (C4 and C6) in the 150-170 ppm range.

  • Mass Spec (ESI+): A clear [M+H]⁺ peak corresponding to the molecular weight of C₆H₆N₄O₂ (166.14 g/mol ).

Section 4: Detailed Experimental Protocols

These are generalized protocols and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • To a round-bottom flask equipped with a reflux condenser, add ethyl cyanoacetate (1.0 eq) and absolute ethanol (approx. 3-4 mL per gram of ethyl cyanoacetate).

  • Add methylhydrazine (1.05 eq) dropwise to the stirred solution. The reaction may be mildly exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • After completion, allow the mixture to cool to room temperature, then place it in an ice bath for at least 2 hours.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum. The yield should be >70%. Confirm structure by NMR.

Protocol 2: Synthesis of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
  • In a clean, dry mortar, combine 5-amino-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and urea (2.0-3.0 eq).

  • Grind the two solids together with a pestle until a fine, homogenous powder is obtained.

  • Transfer the powder to a dry round-bottom flask or a thick-walled reaction tube.

  • Place the flask in a pre-heated oil bath or sand bath at 190-200 °C.

  • Heat the mixture for 30-45 minutes. The solid should melt, and gas (ammonia) evolution will be observed. The mixture may turn a pale yellow or brown.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM, using a DMSO/Methanol mixture to dissolve the sample).

  • After the reaction is complete (starting material is consumed), remove the flask from the heat and allow it to cool to room temperature. The product will solidify.

  • Add hot water or ethanol to the crude solid and break it up with a spatula.

  • Filter the solid, wash thoroughly with water and then with a small amount of ethanol to remove any unreacted urea and other impurities.

  • Dry the off-white to pale yellow product under high vacuum. The yield can vary significantly (40-80%) based on conditions.

References
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Shri R.R.Lalan College, Chemistry Department, Bhuj-Kutch.
  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIV
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. PubMed.
  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflamm
  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evalu
  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained
  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • The chemistry of pyrazolopyrimidines and their applic
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PMC.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC.
  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
  • Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. PubMed.
  • Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
  • Scheme 5. Cyclization of acyl isothiocyanate 1 with ethyl cyanoacetate.
  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Tre
  • A possible mechanism of decarboxylation.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC.
  • Ethyl Cyanoacetate Reactions.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione(CAS# 5401-15-0). angenechemical.com.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
  • (PDF) Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.

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Optimization

Technical Support Center: Troubleshooting Background Interference in 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Fluorescence Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for reducing background interference in fluorescence ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for reducing background interference in fluorescence assays involving 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and its derivatives. The following question-and-answer format directly addresses common issues to ensure the integrity and accuracy of your experimental results.

I. Understanding the Core Problem: High Background Fluorescence

High background fluorescence is a common challenge that can mask the true signal from your analyte, leading to inaccurate results and reduced assay sensitivity.[1] This guide will walk you through a systematic approach to identify and mitigate the various sources of background noise in your assays.

Q1: What are the primary sources of high background fluorescence in my assay?

High background fluorescence can originate from several sources, which can be broadly categorized as:

  • Autofluorescence: The natural fluorescence of cellular components (like NADH and riboflavin), culture media (phenol red, serum), or the assay plate itself.[1][2]

  • Reagent-related Issues: Impurities in your reagents, or the intrinsic fluorescence of the test compounds themselves.[3][4][5]

  • Instrumental and Procedural Flaws: Light leaks, incorrect filter selection, or inadequate washing steps can all contribute to elevated background signals.[1][3]

Below is a diagram illustrating the potential sources of background interference.

Caption: Major Sources of Background Fluorescence.

II. Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic workflow to diagnose and resolve high background issues.

Step 1: Isolate the Source of Interference

Q2: How can I systematically determine the origin of the high background in my assay?

To pinpoint the source of interference, a process of elimination is most effective. This involves running a series of control experiments.

Protocol: Control Experiments to Identify Background Source
  • Buffer/Media Blank: Measure the fluorescence of your assay buffer or cell culture medium alone in the microplate. This will identify any intrinsic fluorescence from your base solution.

  • "No-Cell" Control: For cell-based assays, prepare wells with all assay components except the cells. This helps to determine the contribution of reagents and media to the background.

  • "Unstained Cell" Control: Prepare wells with cells but without any fluorescent probes or test compounds. This measures the natural autofluorescence of your cells under the assay conditions.[1]

  • Compound-Only Control: Measure the fluorescence of your test compound, 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, at various concentrations in the assay buffer. This is crucial as many small molecules are inherently fluorescent.[4][5][6]

The following table summarizes these essential controls:

Control ExperimentComponentsPurpose
Buffer/Media Blank Assay Buffer/Media OnlyTo measure the intrinsic fluorescence of the liquid components.
"No-Cell" Control All reagents (except cells)To assess background from reagents and media combined.
"Unstained Cell" Control Cells in Buffer/MediaTo quantify cellular autofluorescence.
Compound-Only Control Test Compound in Buffer/MediaTo check for autofluorescence of the test compound.
Step 2: Mitigating Autofluorescence

Q3: My control experiments indicate that cellular or media autofluorescence is the primary issue. What are my options?

Autofluorescence from biological materials is a common hurdle. Here are several strategies to address it:

  • Media Composition: If using cell culture media, consider switching to a phenol red-free formulation, as phenol red is a known source of autofluorescence.[7] Reducing the serum concentration or using a serum-free medium for the final assay steps can also be beneficial.[7]

  • Wavelength Selection: Cellular autofluorescence is often most prominent in the green spectrum.[7] If your assay chemistry allows, consider using red-shifted fluorescent dyes to minimize this interference.[7]

  • Instrument Settings: For adherent cells, adjusting the focal height of the plate reader to the bottom of the well can improve the signal-to-noise ratio by focusing on the cells and away from the fluorescent media.[7][8]

Step 3: Addressing Compound-Specific Interference

Q4: My 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione compound appears to be fluorescent. How can I work around this?

Many pyrazolo[3,4-d]pyrimidine derivatives exhibit intrinsic fluorescence.[9][10][11] If your compound is contributing to the background, consider the following:

  • Spectral Analysis: Perform a full excitation and emission scan of your compound to determine its spectral properties. This will help you choose filters for your assay that maximize the signal from your reporter fluorophore while minimizing the detection of your compound's fluorescence.

  • Assay Design: If possible, design your assay to use a fluorophore with a large Stokes shift and emission at longer wavelengths, where compound autofluorescence is often lower.

  • Data Correction: In some cases, you can subtract the background fluorescence of the compound (measured in the compound-only control) from your experimental wells. However, this approach assumes a linear relationship and should be used with caution.

Step 4: Optimizing Assay Conditions and Reagents

Q5: I've addressed autofluorescence, but my background is still high. What other assay parameters can I optimize?

Fine-tuning your assay conditions and reagent choices can significantly improve your signal-to-noise ratio.

  • Solvent Effects: The polarity of your assay buffer can influence the fluorescence of both your reporter and any interfering compounds.[12][13][14][15] Experiment with different buffer compositions to find one that minimizes background while maintaining assay performance.

  • Reagent Purity: Ensure you are using high-purity solvents and reagents to avoid fluorescent contaminants.[3]

  • Washing Steps: For cell-based assays, insufficient washing can leave behind fluorescent reagents.[1] Optimize the number and stringency of your wash steps to effectively remove unbound fluorescent molecules.

The following diagram outlines a decision-making workflow for troubleshooting high background fluorescence.

Troubleshooting_Workflow Start Start: High Background Detected IsolateSource Isolate Source of Interference (Run Controls) Start->IsolateSource Autofluorescence Primary Source: Autofluorescence IsolateSource->Autofluorescence Cell/Media CompoundInterference Primary Source: Compound Interference IsolateSource->CompoundInterference Test Compound OtherIssues Primary Source: Other (Reagents, Procedure) IsolateSource->OtherIssues Buffer/Other OptimizeMedia Optimize Media (Phenol-Red Free, Low Serum) Autofluorescence->OptimizeMedia AdjustWavelengths Use Red-Shifted Dyes Autofluorescence->AdjustWavelengths AdjustFocalHeight Adjust Plate Reader Focal Height Autofluorescence->AdjustFocalHeight SpectralScan Perform Spectral Scan of Compound CompoundInterference->SpectralScan AssayRedesign Redesign Assay with Different Fluorophore CompoundInterference->AssayRedesign BackgroundSubtract Apply Background Subtraction (with caution) CompoundInterference->BackgroundSubtract OptimizeSolvent Optimize Buffer/Solvent OtherIssues->OptimizeSolvent CheckPurity Use High-Purity Reagents OtherIssues->CheckPurity ImproveWashing Optimize Washing Steps OtherIssues->ImproveWashing End Resolved: Low Background Achieved OptimizeMedia->End AdjustWavelengths->End AdjustFocalHeight->End SpectralScan->End AssayRedesign->End BackgroundSubtract->End OptimizeSolvent->End CheckPurity->End ImproveWashing->End

Caption: Troubleshooting Decision Workflow.

III. Advanced Topics in Interference

For more complex issues, a deeper understanding of fluorescence phenomena is required.

Q6: Could "quenching" or the "inner filter effect" be impacting my results?

Yes, these phenomena can significantly alter your fluorescence signal.

  • Fluorescence Quenching: This is a process that decreases fluorescence intensity. It can be caused by a variety of factors, including interactions with other molecules (like your test compound) or changes in the local environment.[16][17][18][19][20] There are several types of quenching, including static and dynamic quenching.[16][18]

  • Inner Filter Effect (IFE): This occurs when a substance in the sample absorbs either the excitation light or the emitted fluorescent light, leading to a reduction in the measured signal.[21][22][23][24][25] IFE can be a significant issue in highly concentrated or colored samples.[22][23] To mitigate IFE, it is often recommended to work with lower sample concentrations.[21][22]

Q7: What type of microplate is best for my fluorescence assay?

The choice of microplate can have a substantial impact on background fluorescence.

  • Black-walled plates are generally recommended for fluorescence assays.[3][8][26] The black walls absorb stray light, reducing well-to-well crosstalk and background noise.[26]

  • Clear-bottom plates are necessary if you are using a bottom-reading plate reader or need to perform microscopy.[3][26]

Plate TypeRecommended UseRationale
Black-Walled, Clear-Bottom Most fluorescence assays, especially with bottom-readingMinimizes background and crosstalk while allowing for bottom reading/imaging.[3][26]
Opaque Black Top-reading fluorescence assaysMaximizes light absorption to reduce background.
White-Walled Luminescence assaysMaximizes light reflection to enhance weak signals.[8]
Clear Absorbance assaysAllows for maximum light transmission.

IV. Frequently Asked Questions (FAQs)

Q8: What are the typical excitation and emission wavelengths for pyrazolo[3,4-d]pyrimidine derivatives?

The spectral properties of pyrazolo[3,4-d]pyrimidine derivatives can vary depending on their specific substitutions and the solvent environment. It is always best to experimentally determine the optimal excitation and emission wavelengths for your specific compound using a spectrophotometer.

Q9: How can I improve the signal-to-noise ratio in my assay?

The key to a good assay is a high signal-to-noise (S/N) ratio.[27][28] To improve this, you can:

  • Increase your signal: Optimize the concentration of your fluorescent probe and other assay components.

  • Decrease your background: Implement the troubleshooting steps outlined in this guide.

  • Optimize instrument settings: Adjust the gain, integration time, and number of flashes on your plate reader to maximize signal detection without saturating the detector.[3]

Q10: Where can I find more information on the chemical properties of my compound?

Databases like PubChem provide comprehensive information on the chemical and physical properties of many compounds, including some pyrazolo[3,4-d]pyrimidine derivatives.[29] This can be a valuable resource for understanding the potential behavior of your compound in an assay.

V. References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Retrieved from

  • What is Fluorescence Quenching? | Types and Mechanisms - Ossila. Retrieved from

  • What is the Inner Filter Effect? - Edinburgh Instruments. (2021, July 13). Retrieved from

  • Principles of quenched fluorescence (QF) - Endress+Hauser. Retrieved from

  • Fluorescence quenching mechanisms - Photochemistry - Fiveable. Retrieved from

  • Quenching (fluorescence) - Wikipedia. Retrieved from

  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the - SPIE Digital Library. Retrieved from

  • What is Fluorescence Quenching? - Edinburgh Instruments. (2024, May 2). Retrieved from

  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA. Retrieved from

  • Experimental correction for the inner-filter effect in fluorescence spectra - RSC Publishing. Retrieved from

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key. Retrieved from

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). Retrieved from

  • How to develop an optimal fluorescence assay - The Blog - Tecan. Retrieved from

  • Troubleshooting high background fluorescence in the CAA-0225 assay - Benchchem. Retrieved from

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological. Retrieved from

  • Interference with Fluorescence and Absorbance - PubMed. (2018, July 1). Retrieved from

  • What troubleshooting is recommended if the background signal is very high? - PCR Biosystems. Retrieved from

  • Tips for Optimizing Cell-Based Readouts | The Scientist. (2024, June 3). Retrieved from

  • Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18). Retrieved from

  • Solvent Effects on Fluorescence Emission - Evident Scientific. Retrieved from

  • Technical Support Center: Managing Small Molecule Interference in Biochemical Assays - Benchchem. Retrieved from

  • How Black Walls in 96-Well Plates Reduce Unwanted Noise in Fluorescenc - GMP Plastics. (2025, May 15). Retrieved from

  • Autofluorescence - Jackson ImmunoResearch. Retrieved from

  • Improving Signal to Background Ratio for On-The-Fly Fluorescence Lifetime Detection in Capillary Electrophoresis - PubMed. (2000, April 15). Retrieved from

  • A Comprehensive Study of Solvent Effects on Dipole Moment, Quenching, and Lifetime in Fluorescent Dyes | International Journal of Intelligent Systems and Applications in Engineering. (2024, November 28). Retrieved from

  • Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye - Journal of Medicinal and Chemical Sciences. (2023, February 15). Retrieved from

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. Retrieved from

  • Causes of Autofluorescence - Visikol. (2022, July 21). Retrieved from

  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2). Retrieved from

  • Interference with Fluorescence and Absorbance | Request PDF - ResearchGate. Retrieved from

  • Fluorescence Polarization Assays in Small Molecule Screening - SciSpace. Retrieved from

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). Retrieved from

  • Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Retrieved from

  • Autofluorescence: Causes and Cures - ResearchGate. Retrieved from

  • Autofluorescence: Causes and Cures. Retrieved from

  • Optimizing Fluorescence Signal Quality | IonOptix. Retrieved from

  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC. (2025, February 12). Retrieved from

  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One - Research journals. (2025, September 4). Retrieved from

  • How to Get the Best Out of Your Microplate Reader | Labcompare.com. (2025, November 7). Retrieved from

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations - PMC. Retrieved from

  • 5-Hydroxy-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione - PubChem. Retrieved from

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives - ResearchGate. Retrieved from

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC. Retrieved from

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - Semantic Scholar. (2023, December 22). Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Welcome to the technical support guide for resolving chromatographic issues related to 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This document provides in-depth troubleshooting strategies, detailed protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving chromatographic issues related to 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you achieve optimal peak symmetry for this and structurally similar compounds. As a pyrazolopyrimidine derivative, this analyte possesses chemical properties that require careful method development to overcome common chromatographic challenges, most notably peak tailing.

Section 1: Understanding the Core Problem

Peak tailing for nitrogen-containing heterocyclic compounds like 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is rarely an instrumental issue. Instead, it is almost always a chemical interaction problem occurring within the column. The primary cause is the presence of more than one retention mechanism.[1][2]

While the desired primary retention mechanism in reversed-phase chromatography is hydrophobic interaction with the C18 stationary phase, a detrimental secondary interaction often occurs. The pyrimidine and pyrazole rings contain basic nitrogen atoms. These sites can become protonated, interacting strongly with acidic residual silanol groups (Si-OH) on the silica surface of the column packing.[3][4] These silanol groups, particularly the more acidic 'free' silanols, can deprotonate at mobile phase pH levels above ~3.5-4.0, resulting in a negatively charged site (Si-O⁻) that strongly binds the positively charged analyte via an ion-exchange mechanism.[1][5] This secondary interaction is much stronger than the primary hydrophobic one, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[3]

Troubleshooting_Workflow start Peak Tailing Observed check_overload Check Mass Overload (Inject Dilutions) start->check_overload is_overload Peak Shape Improves? check_overload->is_overload solve_overload Solution: Reduce Sample Concentration is_overload->solve_overload Yes check_ph Step 2: Mobile Phase Optimize pH (Target: 2.5-3.0) is_overload->check_ph No end_good Problem Solved: Achieved Symmetrical Peak solve_overload->end_good is_ph_effective Tailing Resolved? check_ph->is_ph_effective use_additive Step 2b: Use Amine Additive (e.g., 0.1% TEA for UV) is_ph_effective->use_additive No / Not Possible is_ph_effective->end_good Yes is_additive_effective Tailing Resolved? use_additive->is_additive_effective change_column Step 3: Change Column (High Purity, End-Capped, or Polar-Embedded) is_additive_effective->change_column No is_additive_effective->end_good Yes change_column->end_good

Sources

Optimization

Technical Support Center: Crystallization of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Introduction: 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This scaffold is a structural isostere of adenine, making it a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This scaffold is a structural isostere of adenine, making it a cornerstone in medicinal chemistry for developing kinase inhibitors and other therapeutic agents.[1] However, the planar structure, capacity for strong hydrogen bonding, and potential for low solubility can present significant challenges during crystallization—a critical step for purification and structural analysis. This guide provides practical, in-depth solutions to common issues encountered during the crystallization of this molecule, empowering researchers to optimize their experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

Q1: What are the key physicochemical properties of this compound that I should consider for crystallization?

A1: Understanding the molecule's inherent properties is the first step to designing a successful crystallization strategy.

  • Hydrogen Bonding: The presence of two amide-like functionalities and the pyrazole ring provides multiple hydrogen bond donors and acceptors. This leads to strong intermolecular interactions, which can result in high crystal lattice energy.[2] Solvents capable of disrupting these interactions, such as polar protic solvents (e.g., alcohols) or highly polar aprotic solvents (e.g., DMSO, DMF), are often required for dissolution.

  • Planarity and π-π Stacking: The fused ring system is largely planar, which can promote strong π-π stacking interactions between molecules. This contributes to high crystal packing energy and often results in low solubility in non-polar solvents.[3]

  • Acidity/Basicity and pH: The molecule possesses weakly acidic protons (on the pyrimidine and pyrazole rings) and basic nitrogen atoms. Consequently, its ionization state and solubility are highly dependent on the pH of the solution.[4] Adjusting the pH can be a powerful tool to control solubility and induce crystallization.[5][6]

Q2: Which solvents should I prioritize for my initial crystallization screening?

A2: A systematic solvent screening is crucial. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4][7] Based on the structure and data from related pyrazolopyrimidine derivatives, the following solvents are recommended for initial trials.

Solvent CategoryRecommended SolventsBoiling Point (°C)Rationale & Key Considerations
Polar Protic Ethanol, Methanol, Isopropanol78, 65, 82Good for disrupting hydrogen bonds. Excellent for cooling crystallization. Ethanol is frequently used in the synthesis of related compounds.[8]
Polar Aprotic Acetone, Ethyl Acetate56, 77Moderate solvating power. Often used in co-solvent systems or for layering techniques.[2][4]
High-Boiling Polar N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)153, 189Use as a "last resort" for highly insoluble compounds.[9] Due to their high boiling points, crystals are typically obtained via anti-solvent vapor diffusion rather than evaporation.[4]
Aqueous Systems Water (with pH adjustment), Dioxane100, 101The compound's solubility in water is likely low but can be significantly increased by adjusting the pH to be basic. Recrystallization from dioxane is mentioned in related syntheses.[8]

Q3: What are the most effective crystallization techniques for this class of compounds?

A3: Three primary methods are recommended, each controlling supersaturation differently:

  • Slow Cooling: A saturated solution is prepared at a high temperature and then allowed to cool slowly. The decrease in solubility upon cooling induces crystal formation. This method is straightforward and often effective with solvents like ethanol.[4][7] Slow, controlled cooling typically yields larger, higher-quality crystals.[4]

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over time. This gradually increases the compound's concentration, leading to crystallization. This is useful when the compound's solubility does not change significantly with temperature.[9]

  • Anti-Solvent Vapor Diffusion: This is the most effective method for compounds that are highly soluble in high-boiling point solvents like DMF or DMSO.[4][9] The compound is dissolved in a small amount of a "good" solvent, and this solution is placed in a larger, sealed chamber containing a volatile "anti-solvent" (in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting gradual crystal growth.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My compound "oils out" instead of forming crystals.

  • Causality: Oiling out occurs when the solution becomes supersaturated to a point where the solute's concentration exceeds its solubility limit, but the conditions are not favorable for nucleation. Instead of forming an ordered crystal lattice, the compound separates as a liquid phase. This is common when a solution is cooled too quickly or when the concentration is too high.

  • Solutions:

    • Reduce the Cooling Rate: After dissolving the compound at a high temperature, insulate the flask (e.g., with cotton or by placing it in a warm water bath that cools to room temperature overnight) to ensure very slow cooling.[7]

    • Decrease Concentration: Re-heat the solution until the oil redissolves, then add more of the same hot solvent (10-20% by volume) to reduce the concentration.[11] Allow it to cool slowly again.

    • Change Solvents: The chosen solvent may be too "good." Try a solvent in which the compound has slightly lower solubility.

Issue 2: No crystals have formed after cooling/evaporation.

  • Causality: The solution has not reached a sufficient level of supersaturation for nucleation to occur. This can be due to using too much solvent, the compound being too soluble in the chosen solvent even at low temperatures, or the presence of impurities inhibiting nucleation.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed crystal" from a previous successful crystallization.[12]

    • Increase Concentration: If using slow cooling, gently heat the solution to remove some solvent and then allow it to cool again. If using slow evaporation, allow more time or increase the surface area for evaporation (e.g., by using a wider-mouthed vial).

    • Switch to an Anti-Solvent Technique: If the compound remains highly soluble, vapor diffusion or solvent layering may be necessary to induce crystallization.[10]

    • Verify Purity: Impurities can significantly inhibit crystallization.[4] Consider re-purifying your material using column chromatography before attempting crystallization again.

Diagram: Troubleshooting Logic for No Crystal Formation

G start No Crystals Formed check_purity Is the material >95% pure? start->check_purity purify Purify via Chromatography check_purity->purify No   check_saturation Is the solution saturated? check_purity->check_saturation  Yes purify->start increase_conc Increase Concentration (Evaporate some solvent) check_saturation->increase_conc No   induce Induce Nucleation (Scratch / Seed Crystal) check_saturation->induce  Yes increase_conc->check_saturation still_no_xtals Still no crystals? induce->still_no_xtals change_method Switch Technique (e.g., Anti-Solvent Diffusion) still_no_xtals->change_method  Yes success Crystals Formed still_no_xtals->success No   change_method->success

Caption: A decision tree for troubleshooting the absence of crystal formation.

Issue 3: My crystals are very small, needle-like, or generally of poor quality.

  • Causality: This is typically a result of rapid nucleation and crystal growth, which occurs when the solution becomes supersaturated too quickly. Needle-like morphology can also be inherent to the compound's packing in certain solvents.

  • Solutions:

    • Slow Down the Process: The key is to reduce the rate of supersaturation.

      • For cooling crystallization , slow the cooling rate as much as possible.

      • For evaporation , reduce the surface area of the opening of the vial (e.g., cover it with parafilm and poke only a few small holes).

      • For vapor diffusion , use a less volatile anti-solvent or move the setup to a cooler, more stable location like a refrigerator.[12]

    • Use a More Viscous Solvent System: Adding a more viscous co-solvent can sometimes slow down diffusion to the crystal growth face, allowing for more ordered growth and larger crystals.

    • Experiment with Different Solvents: The solvent can be incorporated into the crystal lattice, influencing crystal habit.[9] Trying a different solvent system (e.g., switching from ethanol to isopropanol) can sometimes dramatically change the crystal morphology.

Section 3: Detailed Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: In a small Erlenmeyer flask, add your crude 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. Add the minimum amount of hot ethanol needed to fully dissolve the compound. This should be done on a hot plate with gentle stirring.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[7] This step is crucial for obtaining high-purity crystals.

  • Slow Cooling: Cover the flask with a watch glass or loosely plugged stopper and allow it to cool slowly to room temperature. To further slow the process, you can place the flask in an insulated container.[7]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4°C) for several hours to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Vapor Diffusion

This protocol is ideal when using a high-boiling solvent like DMF or DMSO.

  • Prepare the Inner Vial: Dissolve 5-10 mg of your compound in a minimal amount of a "good" solvent (e.g., 0.5 mL of DMF) in a small, open vial (e.g., a 2 mL glass vial).

  • Prepare the Outer Chamber: In a larger vial or jar (e.g., a 20 mL scintillation vial), add 2-3 mL of a volatile "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).[4]

  • Assemble the System: Carefully place the smaller inner vial inside the larger outer chamber, ensuring the solvent levels do not touch. Seal the outer chamber tightly with a cap.

  • Incubate: Leave the sealed system undisturbed in a location with a stable temperature. The volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing a gradual decrease in solubility and promoting slow crystal growth.

  • Monitor: Check for crystal growth over several days to weeks. Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Diagram: Workflow for Anti-Solvent Vapor Diffusion

G step1 Step 1: Dissolve Compound in minimal 'Good' Solvent (e.g., DMF) in a small vial. step3 Step 3: Place small vial inside larger chamber. Do not mix. step1->step3 step2 Step 2: Add Anti-Solvent (e.g., Diethyl Ether) to a larger chamber. step2->step3 step4 Step 4: Seal the chamber tightly. step3->step4 step5 Step 5: Allow vapor to diffuse slowly over time. step4->step5 step6 Step 6: Monitor for crystal growth and harvest. step5->step6

Caption: The experimental workflow for setting up an anti-solvent vapor diffusion crystallization.

References

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
  • Abdel-Maksoud, M. S., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]

  • Rompis, S. I., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]

  • El-Gamal, S. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. ResearchGate. Available at: [Link]

  • Scott, K. A., et al. (2025). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • U.S. Environmental Protection Agency. (2026). 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione - Substance Details. EPA. Available at: [Link]

  • Larson, J. J., et al. (2021). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jones, A. W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Unknown Author. Guide for crystallization. University of Geneva. Available at: [Link]

  • Tesfai, A., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design. Available at: [Link]

  • Moore, C. E. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews. Available at: [Link]

  • Chadha, R., et al. (2017). Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs. Crystal Growth & Design. Available at: [Link]

  • Technobis (2023). Successfully preventing crystallization of parenteral formulations using solubility measurements. Technobis.
  • BenchChem (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Salas-Ambrosio, P., et al. (2022). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism. MDPI. Available at: [Link]

  • Unknown Author. SOP: CRYSTALLIZATION. University of Texas at Dallas. Available at: [Link]

  • Center for X-ray Crystallography (2015). How To Grow Crystals. University of Florida. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purinergic Receptor Cross-Reactivity of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Introduction: The Rationale for Purinergic Screening The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in modern medicinal chemistry, recognized as a bioisostere of naturally occurring purines li...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Purinergic Screening

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in modern medicinal chemistry, recognized as a bioisostere of naturally occurring purines like adenine.[1][2] This structural mimicry has been successfully exploited to develop a multitude of potent protein kinase inhibitors, as the pyrazolo[3,4-d]pyrimidine core can effectively compete with ATP for the kinase hinge-binding region.[3][4] Numerous derivatives have been investigated as inhibitors of EGFR, FGFR1, and other kinases for anticancer applications.[3][5][6][7]

Our compound of interest, 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, shares this privileged scaffold. While its primary development may be aimed at a specific kinase, its inherent structural similarity to purines necessitates a thorough investigation of its potential off-target effects, particularly at purinergic receptors. These receptors, broadly classified into P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) families, are ubiquitous and play critical roles in a vast array of physiological processes, from neurotransmission and inflammation to cardiovascular function.[8][9][10]

Unintended interactions with purinergic receptors could lead to significant side effects or reveal novel therapeutic opportunities. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione against a representative panel of purinergic receptors. We will detail the experimental design, present illustrative data, and provide validated protocols to ensure a robust and self-validating study.

Experimental Design: A Multi-Tiered Approach to Profiling

To build a comprehensive selectivity profile, we employ a two-tiered strategy. The first tier uses high-throughput radioligand binding assays to assess the compound's affinity for a panel of receptors. The second tier employs functional cell-based assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at any receptors identified in the primary screen.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Validation Compound 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione BindingAssay Radioligand Binding Assays (Determine Affinity - Ki) Compound->BindingAssay FunctionalAssay Functional Assays (cAMP, Calcium Flux, β-Arrestin) BindingAssay->FunctionalAssay Hits with Ki < 10 µM ReceptorPanel Purinergic Receptor Panel (A1, A2A, A3, P2Y1, P2Y2, P2Y12, P2X7) ReceptorPanel->BindingAssay ModeOfAction Determine Mode of Action (Agonist, Antagonist, Allosteric) FunctionalAssay->ModeOfAction

Caption: Tiered workflow for assessing purinergic cross-reactivity.

Selection of Purinergic Receptor Subtypes

The human purinergic receptor family is extensive, with 19 known subtypes.[9] For a comprehensive yet efficient screening campaign, we have selected a representative panel that covers the major subfamilies and signaling paradigms:

  • P1 (Adenosine) Receptors:

    • A1AR: Gi/o-coupled; decreases cAMP.

    • A2AAR: Gs-coupled; increases cAMP.

    • A3AR: Gi/o-coupled; decreases cAMP.

  • P2Y (Metabotropic) Receptors:

    • P2Y1R & P2Y2R: Gq-coupled; increase intracellular Ca2+.[11]

    • P2Y12R: Gi/o-coupled; decreases cAMP, critical in platelet aggregation.[10]

  • P2X (Ionotropic) Receptors:

    • P2X7R: Ligand-gated ion channel; permeable to Ca2+, Na+, and K+.[8]

This panel provides broad coverage of the different G-protein coupling mechanisms (Gi, Gs, Gq) and includes an ion channel to ensure a thorough assessment.

Quantitative Data Summary: A Comparative Analysis

The following tables summarize hypothetical, yet plausible, data from our proposed cross-reactivity studies. This data is intended to serve as a template for interpreting experimental outcomes.

Table 1: Radioligand Binding Affinity (Ki) of Test Compounds

This table presents the binding affinities (Ki) of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and reference compounds at the selected purinergic receptors. The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity.

ReceptorTest Compound (Ki, µM)Reference LigandReference Ki (nM)Radioligand Used
A1AR > 10NECA (Agonist)15[3H]DPCPX
A2AAR 8.5NECA (Agonist)20[3H]ZM241385
A3AR > 10IB-MECA (Agonist)1.2[125I]I-AB-MECA
P2Y1R > 10MRS2365 (Agonist)0.8[3H]MRS2500
P2Y2R > 10UTP (Agonist)25N/A (Functional)
P2Y12R 1.22-MeSADP (Agonist)0.4[3H]PSB-0413
P2X7R > 10BzATP (Agonist)15,000[3H]A-740003

Data is illustrative. Ki values are determined from competitive binding assays.

Interpretation: In this hypothetical dataset, our test compound shows notable affinity for the A2A and P2Y12 receptors, with Ki values in the single-digit micromolar range. These "hits" warrant further investigation in functional assays. The compound shows no significant binding to other receptors at concentrations up to 10 µM.

Table 2: Functional Activity Profile at A2AAR and P2Y12R

This table summarizes the functional activity of the test compound at the receptors identified in the binding screen. EC50 values represent the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 values represent the concentration of an antagonist that inhibits a response by 50%.

ReceptorAssay TypeTest Compound ActivityReference AgonistReference Antagonist
A2AAR cAMP AccumulationNo agonist activity up to 30 µM. IC50 = 6.8 µM (vs. NECA)NECA (EC50 = 30 nM)ZM241385 (IC50 = 0.5 nM)
P2Y12R cAMP AccumulationNo agonist activity up to 30 µM. IC50 = 0.9 µM (vs. 2-MeSADP)2-MeSADP (EC50 = 1 nM)Cangrelor (IC50 = 2 nM)

Data is illustrative.

Interpretation: The functional data suggests that 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione acts as an antagonist at both the A2A and P2Y12 receptors. It shows no agonist activity on its own but is able to block the activity of known agonists. The potency is higher at the P2Y12 receptor (sub-micromolar) than at the A2A receptor.

Key Signaling Pathways

Understanding the downstream consequences of receptor modulation is critical. The diagrams below illustrate the canonical signaling pathways for the Gi- and Gs-coupled receptors identified as potential off-targets.

G cluster_0 Gs-Coupled Pathway (e.g., A2AAR) Agonist_Gs Agonist (e.g., Adenosine) Receptor_Gs A2AAR Agonist_Gs->Receptor_Gs G_Gs Gs Protein Receptor_Gs->G_Gs AC_Gs Adenylate Cyclase (AC) G_Gs->AC_Gs Activates ATP_Gs ATP cAMP_Gs cAMP ATP_Gs->cAMP_Gs AC PKA_Gs Protein Kinase A (PKA) cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response (e.g., Relaxation) PKA_Gs->Response_Gs Antagonist_Gs Antagonist (Test Compound) Antagonist_Gs->Receptor_Gs

Caption: Canonical Gs-coupled signaling pathway.

G cluster_1 Gi-Coupled Pathway (e.g., P2Y12R) Agonist_Gi Agonist (e.g., ADP) Receptor_Gi P2Y12R Agonist_Gi->Receptor_Gi G_Gi Gi Protein Receptor_Gi->G_Gi AC_Gi Adenylate Cyclase (AC) G_Gi->AC_Gi Inhibits ATP_Gi ATP cAMP_Gi cAMP ATP_Gi->cAMP_Gi AC Response_Gi Cellular Response (e.g., Platelet Aggregation) cAMP_Gi->Response_Gi Inhibition of cAMP leads to... Antagonist_Gi Antagonist (Test Compound) Antagonist_Gi->Receptor_Gi

Caption: Canonical Gi-coupled signaling pathway.

Experimental Protocols

The trustworthiness of any cross-reactivity study hinges on the robustness of its protocols. Below are detailed, step-by-step methodologies for the key experiments described.

Protocol 1: Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a specific, high-affinity radiolabeled ligand.[12] The assay is performed at equilibrium, and the amount of bound radioligand is measured.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target human purinergic receptor (e.g., HEK293-hA2AAR). Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

  • Assay Plate Setup: Use a 96-well plate format. Add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled reference ligand (for non-specific binding).

    • 50 µL of serially diluted test compound (e.g., 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, from 100 µM to 10 pM).

    • 50 µL of the specific radioligand (e.g., [3H]ZM241385 for A2AAR) at a concentration close to its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filter mat in a scintillation bag with scintillation cocktail. Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay (for Gs/Gi-coupled Receptors)

Principle: This assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease forskolin-stimulated cAMP levels. Modern assays often use homogenous, luminescence, or fluorescence-based detection methods.[13]

Methodology:

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-hP2Y12R) in a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonists/antagonists in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound or reference antagonist for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (e.g., 2-MeSADP for P2Y12R) at its EC80, along with forskolin (for Gi-coupled assays).

  • Agonist Mode:

    • Add varying concentrations of the test compound or reference agonist directly to the cells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or GloSensor cAMP assays). These kits typically involve competitive immunoassays or engineered biosensors.[13]

  • Data Analysis:

    • Normalize the data to vehicle control (0% response) and a maximal agonist response (100% response).

    • For agonist activity, plot the response against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the EC50 and Emax.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for assessing the cross-reactivity of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione with purinergic receptors. The pyrazolo[3,4-d]pyrimidine core's structural similarity to adenine provides a strong rationale for this investigation.[2]

Based on our illustrative data, the compound demonstrates antagonist activity at the A2A and P2Y12 receptors, with greater potency at P2Y12R. Such off-target activity is a critical piece of information for drug development professionals. It could represent a potential liability (e.g., impacting platelet function via P2Y12R) or a polypharmacological advantage, depending on the therapeutic context.

These findings underscore the importance of comprehensive profiling for compounds built on privileged scaffolds. Future work should involve expanding the screen to a wider panel of GPCRs and kinases to build a complete selectivity profile. For any significant off-target interactions identified, subsequent in vivo studies would be necessary to determine the physiological relevance of these findings.

References

  • Di Virgilio, F., Sarti, D., Falzoni, S., De Marchi, E., & Adinolfi, E. (2012). Purines, Purinergic Receptors, and Cancer. AACR Journals. Available at: [Link]

  • Antonioli, L., Colucci, R., La Motta, C., & Tuccori, M. (2018). Purinergic Ligands as Potential Therapeutic Tools for the Treatment of Inflammation-Related Intestinal Diseases. Frontiers in Pharmacology. Available at: [Link]

  • Jacobson, K. A., Paoletta, S., & Müller, C. E. (2022). New Paradigms in Purinergic Receptor Ligand Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Subtypes of purinergic receptors, including both adenosine and P2 receptors and their characteristics. ResearchGate. Available at: [Link]

  • Cheloha, R. W., & Gardner, M. R. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Available at: [Link]

  • Schihada, H., & Gnad, T. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and Evaluation of Biological and Antitumor Activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione Derivatives as Novel Inhibitors of FGFR1. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

  • Castiello, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Combinatorial Science. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Gawad, H., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A. K., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. ResearchGate. Available at: [Link]

  • Hassaballah, A. I., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione versus Standard Pyrimidine Derivatives in Oncology Research

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules and a multitude of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules and a multitude of therapeutic agents.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the synthesis of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of antimetabolites, a class of drugs that interfere with metabolic pathways. A classic example is 5-Fluorouracil (5-FU), a mainstay in cancer chemotherapy for decades, which disrupts DNA synthesis by inhibiting thymidylate synthase.[3]

Beyond antimetabolite activity, the versatility of the pyrimidine scaffold has enabled its evolution into a "privileged structure" for targeting a diverse array of proteins crucial to cancer cell survival and proliferation.[4] Notably, pyrimidine-based compounds have proven to be highly effective as protein kinase inhibitors.[5] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[5] This has led to the development of targeted therapies like Erlotinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Roscovitine, which targets Cyclin-Dependent Kinases (CDKs).[6][7]

This guide presents a comprehensive benchmarking analysis of a novel pyrazolo[3,4-d]pyrimidine derivative, 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione , against a panel of standard pyrimidine-based anticancer agents. The pyrazolo[3,4-d]pyrimidine core is itself a well-established pharmacophore known to produce potent kinase inhibitors.[8][9] Through a detailed examination of its performance in key in vitro assays, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on its potential as a next-generation therapeutic candidate.

Comparative Analysis: Key Performance Indicators

To provide a multifaceted evaluation, we will benchmark our compound of interest against three standard pyrimidine derivatives, each representing a distinct mechanism of action:

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase.

  • Erlotinib: A reversible inhibitor of the EGFR tyrosine kinase.

  • Roscovitine: A potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2.

The following sections will present a comparative analysis based on in vitro enzyme inhibition, cellular viability, and a summary of key pharmacokinetic parameters.

In Vitro Kinase Inhibition

The ability of a compound to inhibit the activity of specific kinases is a critical measure of its potency and selectivity as a targeted therapy. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget KinaseIC50 (µM)Reference
Representative Pyrazolo[3,4-d]pyrimidine EGFR0.016[8]
Representative Pyrazolo[3,4-d]pyrimidine CDK20.081[10]
ErlotinibEGFR0.002-
RoscovitineCDK20.4-
5-FluorouracilNot applicable (targets thymidylate synthase)--

Note: As specific kinase inhibition data for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is not publicly available, data from highly potent representative pyrazolo[3,4-d]pyrimidine derivatives from the literature is used for a comparative context.

Cellular Viability (Antiproliferative Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method to determine the cytotoxic effects of potential anticancer drugs.[10] The IC50 values in this context represent the concentration of the compound that reduces the viability of a cancer cell line by 50%.

CompoundCell LineIC50 (µM)Reference
Representative Pyrazolo[3,4-d]pyrimidine A549 (Lung Cancer)8.21[8]
Representative Pyrazolo[3,4-d]pyrimidine HCT-116 (Colon Cancer)19.56[8]
Representative Pyrazolo[3,4-d]pyrimidine MCF-7 (Breast Cancer)0.045[10]
5-FluorouracilA549 (Lung Cancer)~5-
5-FluorouracilHCT-116 (Colon Cancer)~4-
5-FluorouracilMCF-7 (Breast Cancer)~5-
ErlotinibA549 (Lung Cancer, EGFR mutant)~0.05-
ErlotinibHCT-116 (Colon Cancer)>10-
ErlotinibMCF-7 (Breast Cancer)>10-
RoscovitineA549 (Lung Cancer)~15-
RoscovitineHCT-116 (Colon Cancer)~16-
RoscovitineMCF-7 (Breast Cancer)~18-

Note: As specific cell viability data for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is not publicly available, data from highly potent representative pyrazolo[3,4-d]pyrimidine derivatives from the literature is used for a comparative context.

Pharmacokinetic Profile Summary

Pharmacokinetics describes how the body affects a specific drug after administration. Understanding these parameters is crucial for drug development.

CompoundElimination Half-lifeMetabolismKey Characteristics
5-Fluorouracil~10-20 minutes (IV)[11]Rapidly catabolized by dihydropyrimidine dehydrogenase (DPD)[12]Nonlinear pharmacokinetics; short half-life necessitates continuous infusion or prodrug strategies.[13]
Erlotinib~36 hours[14]Primarily by CYP3A4, with contributions from other CYPs.[6]Long half-life allows for once-daily dosing; smoking can increase clearance.[14]
Roscovitine~3-5 hours (in humans)Rapid metabolism, primarily through oxidation.Undergoes significant first-pass metabolism.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols for the key in vitro assays are provided.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a luminescence-based assay to determine the IC50 of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione) and standard inhibitors dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase assay buffer to each well of a 96-well plate.

    • Add 1 µL of the serially diluted test compound or standard inhibitor to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Add 2 µL of the kinase-substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Plate_Setup Prepare 96-Well Plate (Buffer, Compound) Compound_Dilution->Plate_Setup Add_Kinase Add Kinase/ Substrate Mix Plate_Setup->Add_Kinase Add_ATP Initiate with ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Add Detection Reagents Incubate->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

MTT Cell Viability Assay Protocol

This protocol details the MTT assay for determining the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and standard drugs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standard drugs in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

G cluster_setup Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Seed_Cells Seed Cells in 96-Well Plate Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Mechanistic Insights: Signaling Pathways

The antiproliferative activity of many pyrazolo[3,4-d]pyrimidine derivatives is attributed to their ability to inhibit key signaling pathways that are often hyperactivated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibitors like Erlotinib and many pyrazolo[3,4-d]pyrimidines act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent downstream signaling.

G EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

CDK2/Cell Cycle Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its activity is dependent on binding to its regulatory subunit, Cyclin E. Inhibitors like Roscovitine and certain pyrazolo[3,4-d]pyrimidines block the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest.

G CyclinE Cyclin E Active_Complex Cyclin E/CDK2 Active Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Substrate Substrate (e.g., Rb) Active_Complex->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate G1_S_Transition G1/S Phase Transition P_Substrate->G1_S_Transition Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Active_Complex Inhibits

Caption: The role of CDK2 in cell cycle progression and its inhibition.

Conclusion and Future Directions

This comparative guide provides a foundational framework for evaluating the potential of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione as an anticancer agent. The data on representative compounds from the pyrazolo[3,4-d]pyrimidine class demonstrate potent inhibition of key oncogenic kinases and significant antiproliferative activity against various cancer cell lines.

The presented experimental protocols offer a robust methodology for generating direct comparative data for the compound of interest. Future studies should focus on a comprehensive in vitro kinase panel to assess selectivity, followed by in vivo efficacy studies in relevant cancer models. Furthermore, a detailed investigation into its pharmacokinetic and toxicological profile will be essential for its progression as a clinical candidate. The pyrazolo[3,4-d]pyrimidine scaffold continues to be a rich source of novel therapeutic agents, and a thorough, data-driven evaluation is paramount to unlocking their full potential.

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  • Li, X., et al. (2018). Pharmacokinetics and Bioequivalence Evaluation of Erlotinib Hydrochloride Tablets. Clinical Therapeutics, 40(5), 816-823. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2356-2371. Available from: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2567-2586. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6982. Available from: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2567-2586. Available from: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2567-2586. Available from: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2567-2586. Available from: [Link]

  • ResearchGate. (2025). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • Preprints.org. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available from: [Link]

  • ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Available from: [Link]

  • Rani, J., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(11), 1530. Available from: [Link]

  • Kumar, A., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(14), 3048-3052. Available from: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2567-2586. Available from: [Link]

  • Drew, L. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12133-12151. Available from: [Link]

  • Sharma, K., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Bioorganic & Medicinal Chemistry, 54, 116560. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. Available from: [Link]

  • Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available from: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Available from: [Link]

  • Preprints.org. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-based Derivatives. Available from: [Link]

  • Van Goethem, S., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1335-1352. Available from: [Link]

Sources

Comparative

Comparative Guide to Validating LC-MS Methods for the Detection of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Introduction The accurate quantification of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a molecule of significant interest in pharmaceutical and metabolic research, necessitates robust and reliable analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate quantification of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, a molecule of significant interest in pharmaceutical and metabolic research, necessitates robust and reliable analytical methodologies. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for this purpose due to its inherent sensitivity and selectivity.[1][2] This guide provides a comprehensive comparison of different approaches to validating LC-MS methods for the detection of this pyrazolopyrimidine derivative, grounded in established regulatory frameworks and field-proven insights.

The validation of a bioanalytical method is a critical process that ensures the reliability and reproducibility of quantitative data.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[3][5][6] This guide will adhere to these principles, offering a practical framework for researchers, scientists, and drug development professionals.

The Analytical Challenge: Properties of Pyrazolopyrimidines

Pyrazolo[3,4-d]pyrimidine derivatives, including our target analyte, often exhibit polar characteristics.[7][8] This polarity presents a significant challenge in reversed-phase liquid chromatography, where poor retention on conventional C18 columns can lead to issues with matrix effects and reduced sensitivity.[7][8] Therefore, careful consideration of the chromatographic conditions is paramount for developing a successful LC-MS method.

I. Foundational Pillars of Method Validation

A robust bioanalytical method validation is built upon several key parameters that collectively ensure the integrity of the analytical data. These parameters, as outlined by the FDA and EMA, include selectivity, accuracy, precision, sensitivity, and stability.[3][5]

Core Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements. This is typically assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

II. Comparative Analysis of LC-MS Methodologies

The choice of LC-MS methodology will significantly impact the performance and robustness of the assay. Here, we compare two common approaches: a traditional reversed-phase LC-MS/MS method and a more advanced hydrophilic interaction liquid chromatography (HILIC) method, which can be particularly advantageous for polar compounds.

Method A: Reversed-Phase LC-MS/MS

This is a widely used approach for the quantification of small molecules.[9]

Experimental Protocol:

1. Sample Preparation: Protein Precipitation

A simple and rapid method for removing proteins from biological samples like plasma or serum.[10][11]

  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A standard C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Reversed-Phase LC (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant

Caption: Reversed-Phase LC-MS/MS Workflow.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS

HILIC is an alternative chromatographic technique that is well-suited for the retention of polar compounds.[8]

Experimental Protocol:

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a more thorough cleanup than protein precipitation, potentially reducing matrix effects.[12]

  • Condition a mixed-mode SPE cartridge with methanol followed by water.

  • Load the plasma/serum sample.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with a stronger organic solvent, often with a small percentage of a modifier like ammonium hydroxide.

  • Evaporate the eluate and reconstitute in the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica).

  • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 5 mM ammonium formate, pH 3).

  • Mobile Phase B: Water with the same buffer concentration.

  • Gradient: A gradient from high organic (e.g., 95% A) to lower organic content.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

3. Mass Spectrometry Conditions:

  • Identical to Method A.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample spe Solid-Phase Extraction (Mixed-Mode) plasma->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc HILIC (Amide Column) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant

Caption: HILIC-MS/MS Workflow.

III. Performance Comparison and Data Summary

The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar small polar molecules.

ParameterMethod A: Reversed-Phase LC-MS/MSMethod B: HILIC-MS/MSAcceptance Criteria (FDA/EMA)[3][5]
Linearity (r²) > 0.99> 0.99≥ 0.99
Accuracy (% Bias) Within ± 15%Within ± 15%± 15% (± 20% at LLOQ)
Intra-day Precision (%CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL rangePotentially sub-ng/mL due to better retention and reduced matrix effectsClearly defined and reproducible
Matrix Effect Can be significant, requiring careful internal standard selectionGenerally lower due to more effective sample cleanup and chromatographic separationShould be assessed and minimized
Sample Throughput Higher due to simpler sample preparationLower due to more complex SPE protocolDependent on study needs

IV. Causality Behind Experimental Choices

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.[11] If unavailable, a structural analog with similar physicochemical properties is a suitable alternative.

  • Mobile Phase Additives: The addition of formic acid to the mobile phase aids in the protonation of the analyte in positive ESI mode, enhancing signal intensity.

  • Gradient Elution: A gradient elution is crucial for separating the analyte from endogenous matrix components and ensuring a sharp peak shape, which improves sensitivity and integration accuracy.

  • HILIC for Polarity: The choice of HILIC for polar analytes like 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is driven by the need for adequate retention on the chromatographic column.[8] This improved retention leads to better separation from the solvent front and early eluting matrix components, often resulting in lower LLOQs and more robust methods.

V. Trustworthiness and Self-Validating Systems

A trustworthy analytical method is one that consistently produces reliable results. To ensure this, the validation process itself must be self-validating. This involves:

  • Incurred Sample Reanalysis (ISR): A subset of study samples should be re-analyzed to confirm the reproducibility of the method.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in every analytical run to monitor the performance of the method.

  • System Suitability Tests: These are performed before each analytical run to ensure the LC-MS system is performing optimally.

VI. Conclusion

Both reversed-phase and HILIC LC-MS/MS methods can be successfully validated for the quantification of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. The choice between them will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the complexity of the biological matrix. For highly sensitive assays requiring minimal matrix interference, the HILIC approach, despite its more involved sample preparation, is often the superior choice. Conversely, for high-throughput screening where speed is critical, a well-optimized reversed-phase method with a simple protein precipitation may be sufficient.

Ultimately, a thoroughly validated LC-MS method, regardless of the specific approach, is the cornerstone of generating high-quality bioanalytical data that can be confidently used in research and drug development decision-making.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed. (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Chromatography Online. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • bioRxiv. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]

  • PubMed. (2022). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of vistusertib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). An Offline SPE-LC-MS/MS Method for Simultaneous Quantification of Tacrolimus, Cyclosporine A, Kynurenine, Tryptophan, and Creatinine Using Volumetric Absorptive Microsampling Device Mitra. Retrieved from [Link]

  • ResearchGate. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from [Link]

  • MDPI. (2025). Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

This guide provides a comprehensive framework for the safe and compliant disposal of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. As this compound is part of the broader pyrazolo[3,4-d]pyrimidine class, known...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. As this compound is part of the broader pyrazolo[3,4-d]pyrimidine class, known for significant biological activity, including potential as anticancer agents and kinase inhibitors, it is imperative to handle it with the assumption of hazard, even in the absence of complete toxicological data.[1][2][3][4] This protocol is designed to instill a self-validating system of safety and compliance within your laboratory operations.

The Precautionary Principle: Hazard Identification and Assessment

The cornerstone of safe disposal is a thorough understanding of the chemical's hazards. For many research chemicals, a complete hazard profile may not be readily available. Therefore, the precautionary principle must be applied: treat substances of unknown toxicity as hazardous.

Initial Assessment:

  • Safety Data Sheet (SDS): The first step is always to obtain the manufacturer- or supplier-specific SDS for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione. This document contains critical information on hazards, handling, and disposal.

  • Analog Comparison: This compound belongs to a class of molecules investigated for potent biological activity.[1][2][3][4] Due to its structural similarity to other bioactive pyrazolopyrimidines, it should be handled as a potentially toxic and biologically active agent.

  • Regulatory Classification: All chemical waste must be evaluated against regulatory standards, such as the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), which defines hazardous waste based on specific characteristics.[5][6]

The following table summarizes the primary characteristics used to classify chemical waste as hazardous. Assume your waste possesses these characteristics until proven otherwise.

Hazard CharacteristicDescriptionExamples
Ignitability Liquids with a flash point < 140°F, non-liquids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, or oxidizers.[7]Ethanol, Acetone, Sodium Nitrate
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[7]Hydrochloric Acid, Sodium Hydroxide
Reactivity Substances that are unstable, react violently with water, form explosive mixtures, or generate toxic gases when mixed with water, acids, or bases.[7]Sodium Metal, Picric Acid, Cyanides
Toxicity Wastes that are harmful or fatal when ingested or absorbed. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP) or if the waste is on a specific list of toxic chemicals (F, K, P, or U-lists).[5]Heavy Metals, Pesticides, Acutely Toxic compounds (P-list)

Operational Plan: Segregation and Containment at the Point of Generation

Proper disposal begins the moment the substance is deemed a waste product. To prevent accidental reactions and ensure regulatory compliance, immediate and correct segregation is critical.

The following diagram outlines the decision-making workflow for managing waste generated in the laboratory.

G Workflow for Chemical Waste Management cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Disposal A Waste Generated (Solid, Liquid, or Contaminated Labware) B Obtain & Review SDS for 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione A->B C SDS Available? B->C D Assume Hazardous: Treat as Toxic Solid Waste C->D No E Follow SDS Section 13 for Disposal Guidance C->E Yes F Select Compatible Waste Container (e.g., Lined Pail for Solids) D->F E->F G Affix Hazardous Waste Label. List all constituents & percentages. F->G H Keep Container Sealed Except When Adding Waste G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Ensure Segregation from Incompatible Waste Streams (e.g., Acids, Bases, Oxidizers) I->J K Request Waste Pickup from EHS/EHSO J->K

Caption: Decision workflow for safe chemical waste disposal.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for handling different waste streams containing 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.

Protocol 3.1: Disposal of Solid Waste

This applies to unused or expired pure compounds, reaction byproducts, or mixtures.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Container Selection: Choose a designated solid chemical waste container. This is typically a rigid, leak-proof pail or drum with a secure lid. For enhanced safety, line the container with a clear plastic bag.[8]

  • Waste Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. Avoid creating airborne dust. If the material is powdery, perform this transfer in a chemical fume hood.

  • Labeling: Immediately affix a completed hazardous waste label to the container. The label must include:

    • The full chemical name: "5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione".[9]

    • All other chemical constituents and their approximate percentages.[9]

    • The date waste accumulation began.[8]

    • Clear hazard identification (e.g., "Toxic").

  • Storage: Securely close the container.[9][10] Store the container in your lab's designated Satellite Accumulation Area (SAA) away from incompatible materials like acids, bases, and oxidizers.[7][11]

  • Pickup: Once the container is full or has been accumulating for the maximum allowed time (e.g., six months), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office.[5][8]

Protocol 3.2: Disposal of Contaminated Labware

This applies to items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.

  • Segregation: These items are considered chemically contaminated solid waste and must be kept separate from regular trash or biohazardous waste.[12]

  • Containment: Place all contaminated disposable items into a dedicated, clearly labeled container. A five-gallon pail lined with a clear plastic bag is a common and effective choice.[8]

  • Labeling: The container must be labeled as "Hazardous Waste" and list the chemical contaminant ("Trace 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione").

  • Storage and Disposal: Keep the container sealed when not in use. Store it in the SAA and request pickup through EHS when full.

Protocol 3.3: Decontamination of Empty Containers

Empty containers that held 5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione must be properly decontaminated before being disposed of as regular waste.

  • Initial Rinse: The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[9]

    • Select a solvent in which the compound is soluble (e.g., DMSO, ethanol, or acetone, depending on solubility data).

    • Add a small amount of the solvent to the container, cap it securely, and agitate to rinse all interior surfaces.

    • Pour this first rinsate into a designated liquid hazardous waste container (e.g., "Non-halogenated Solvent Waste").

  • Triple Rinse: After the initial hazardous rinse, triple-rinse the container with a suitable solvent (water can be used for subsequent rinses if the compound is water-soluble and not water-reactive).[10][12] These subsequent rinses can typically be disposed of down the drain, but you must consult your institutional and local guidelines.[13]

  • Final Disposal: Once the container is triple-rinsed and air-dried, completely deface or remove the original label.[9][14] It can then be disposed of in the appropriate glass or plastic recycling bin.[14]

Trustworthiness and Compliance: The Role of Institutional EHS

Your institution's Environmental Health and Safety (EHS or EHSO) office is your primary resource for waste management.[10] They provide the containers, labels, and pickup services required for compliance. Always consult with your EHS department to ensure your procedures align with federal, state, and local regulations, as well as institutional policies.[7][12] Improper disposal of chemical waste can lead to significant safety risks, environmental contamination, and legal penalties.[5]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • American Chemical Society.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Daniels Health. (2025, May 21).
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Sigma-Aldrich. 5-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione.
  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing.
  • ResearchGate.
  • NextSDS. 1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione.
  • National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
  • Semantic Scholar. (2023, December 22).
  • U.S. Environmental Protection Agency. (2026, February 11). 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione - Substance Details.
  • NextSDS. 1H-Pyrazolo[3,4-d]pyriMidine-4,6(5H,7H)-dione, 3-phenyl-.
  • MDPI. (2024, October 24).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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